Mometasone Furoate
Description
This compound is a corticosteroid drug that can be used for the treatment of asthma, rhinitis, and certain skin conditions. It has a glucocorticoid receptor binding affinity 22 times stronger than [dexamethasone] and higher than many other corticosteroids as well. This compound is formulated as a dry powder inhaler, nasal spray, and ointment for its different indications.
This compound is the furoate ester form of mometasone, a synthetic topical glucocorticoid receptor (GR) agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Upon administration, mometasone binds to cytoplasmic GRs and subsequently activates GR-mediated gene expression. This results in the synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators. Specifically, mometasone appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 8 approved and 18 investigational indications.
A pregnadienediol derivative ANTI-ALLERGIC AGENT and ANTI-INFLAMMATORY AGENT that is used in the management of ASTHMA and ALLERGIC RHINITIS. It is also used as a topical treatment for skin disorders.
See also: Mometasone (has active moiety); Formoterol fumarate; this compound (component of); this compound; olopatadine hydrochloride (component of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMFGQZHJDGCX-ZULDAHANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023333 | |
| Record name | Mometasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Mometasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83919-23-7 | |
| Record name | Mometasone furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83919-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mometasone furoate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083919237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mometasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nasonex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mometasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-, (11β,16α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04201GDN4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
215-228 | |
| Record name | Mometasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Synthesis and Characterization of Mometasone Furoate and its Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mometasone Furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties in the treatment of various dermatological, allergic, and respiratory conditions. The efficacy and safety of this compound as an active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. The manufacturing process and subsequent storage can lead to the formation of various impurities that may impact its therapeutic effect and potentially introduce toxicity. This technical guide provides a comprehensive overview of the synthesis of this compound, the formation and characterization of its principal impurities, and the analytical methodologies employed for their detection and quantification. Detailed experimental protocols, data summaries, and visual representations of synthetic and impurity formation pathways are presented to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of this compound.
Introduction
This compound, chemically known as (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione, is a glucocorticoid receptor agonist.[1] Its anti-inflammatory, antipruritic, and vasoconstrictive effects are mediated through its interaction with glucocorticoid receptors.[2] The control of impurities in the this compound API is a critical aspect of pharmaceutical manufacturing, mandated by regulatory authorities to ensure product safety and quality.[3][4] These impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[1] This guide delves into the synthetic pathways of this compound and the genesis of its related impurities, offering detailed methodologies for their characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be approached through various routes. Two common strategies are highlighted below, both of which often utilize key intermediates and a series of reactions including esterification, chlorination, and epoxide ring-opening.
Synthetic Route 1: Starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione (8-DM)
A prevalent synthetic approach commences with 8-DM, a readily available steroid intermediate. This pathway involves the protection of the 21-hydroxyl group, followed by furoylation at the 17α-hydroxyl position, and subsequent reactions to introduce the chlorine atoms at the 9α and 21 positions.
Experimental Protocol:
A detailed multi-step synthesis starting from a similar precursor is described in the literature, which can be adapted for this compound synthesis. The key transformations involve:
-
Acetylation of the 21-hydroxyl group: Treatment of the starting material with acetic anhydride and potassium acetate in N,N-dimethylacetamide.
-
Epoxide ring opening and bromination: Reaction with hydrobromic acid in acetic acid to form a bromohydrin derivative.
-
Debromination and oxidation: Subsequent steps to remove the bromine and oxidize the 11β-hydroxyl group.
-
Chlorination and Furoylation: Introduction of the chlorine at the 21-position followed by esterification of the 17α-hydroxyl group with 2-furoyl chloride.
-
Final chlorination: Introduction of the 9α-chloro group via an epoxide intermediate.
Synthetic Route 2: Direct Furoylation of Mometasone
An alternative approach involves the direct esterification of Mometasone (9α,21-dichloro-11β,17α-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione) at the 17-hydroxyl position.
Experimental Protocol:
-
Reaction Setup: Mometasone is suspended in an inert solvent like dichloromethane and cooled.
-
Addition of Reagents: A tertiary amine, such as triethylamine, is added, followed by the slow addition of 2-furoyl chloride.
-
Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is quenched with water, and the pH is adjusted. The product is extracted, and the organic layer is concentrated. The crude product is then purified by crystallization from a solvent mixture like dichloromethane and methanol to yield this compound.
Yield and Purity: This direct furoylation method has been reported to produce this compound with a purity of 99.23% and a mass yield of 93.8%.
Impurities of this compound
The manufacturing process of this compound can generate several process-related impurities. Additionally, degradation of the API under various conditions can lead to the formation of degradation products. A comprehensive understanding and control of these impurities are crucial for ensuring the quality and safety of the final drug product.
Process-Related Impurities
Several impurities have been identified and are listed in pharmacopeias such as the European Pharmacopoeia (EP).
Table 1: Key Process-Related Impurities of this compound
| Impurity Name | Structure | Molecular Formula | CAS Number |
| This compound Impurity A | 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | C₂₇H₂₉ClO₅ | 83880-65-3 |
| This compound Impurity B | 9-Chloro-17β-(2,2-dioxo-2,5-dihydro-1,2λ⁶-oxathiol-4-yl)-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl furan-2-carboxylate | C₂₈H₃₁ClO₈S | 223776-49-6 |
| This compound Impurity C | 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate | C₂₇H₂₉ClO₆ | 1305334-31-9 |
| This compound Impurity D | 21-Chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylate | C₂₇H₂₉ClO₆ | 83881-09-8 |
| This compound Impurity F | 9,21-dichloro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate 6-acetate | C₂₇H₂₈Cl₂O₇ | 1305334-30-8 |
| This compound Impurity L (8-DM) | 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione | C₂₂H₂₈O₅ | 24916-90-3 |
Degradation Products
This compound is susceptible to degradation under certain conditions, particularly changes in pH. Studies have shown that in aqueous solutions with a pH greater than 4, this compound degrades into several products. In simulated lung fluid, two primary degradation products, designated D1 and D2, have been identified.
-
D1: Identified as 9,11-epoxide this compound.
-
D2: A novel cyclized structure in the C17-C21 region.
The degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide ions.
Characterization of this compound and its Impurities
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for the quantification of this compound and the detection of its impurities.
Experimental Protocol for HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.
-
Detection: UV detection at a wavelength of around 240-254 nm is standard.
-
System Suitability: The performance of the HPLC system is verified by evaluating parameters such as theoretical plates, tailing factor, and reproducibility, as per USP monograph requirements.
Table 2: HPLC Method Validation Parameters for this compound and Impurities
| Parameter | This compound | Impurities | Reference |
| Linearity Range | 10–30 µg/mL | Varies by impurity | |
| Limit of Detection (LOD) | Not specified | Not specified | |
| Limit of Quantification (LOQ) | Not specified | Typically 0.05% of the active | |
| Accuracy (% Recovery) | 99.99–100.20% | 90-110% at target concentration | |
| Precision (%RSD) | < 1.0% | < 2.0% |
Spectroscopic Techniques
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of impurities and degradation products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques like COSY and NOESY, are used to determine the precise chemical structure and stereochemistry of the molecules. For instance, the structure of this compound EP Impurity C has been extensively characterized using these NMR techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Spectroscopic Data for this compound EP Impurity C
| Technique | Key Data | Reference |
| HRMS (m/z) | [M+H]⁺ calculated: 485.1725, found: 485.1728 | |
| ¹H NMR (CDCl₃, δ ppm) | 0.83 (s, 3H, 18'-CH₃), 1.00 (d, 3H, 16'α-CH₃), 1.45 (s, 3H, 19'-CH₃), 4.03-4.11 (m, 2H, 21-CH₂Cl), 6.11 (s, 1H, 4'-CH), 6.23 (dd, 1H, 2'-CH), 6.57 (dd, 1H, 4-CH furoyl), 7.29 (d, 1H, 3-CH furoyl), 7.64 (brs, 1H, 5-CH furoyl), 7.68 (d, 1H, 1'-CH) | |
| ¹³C NMR (CDCl₃, δ ppm) | 16.0, 16.8, 18.8, 32.1, 32.8, 33.4, 36.0, 36.7, 42.2, 44.6, 49.1, 50.2, 51.6, 60.4, 96.8, 112.5, 120.2, 124.3, 127.8, 142.8, 147.5, 154.8, 158.0, 165.9, 186.2, 196.1, 207.5 |
Visualization of Synthetic and Impurity Formation Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound and the formation of a significant impurity.
Caption: Synthetic pathway of this compound starting from 8-DM.
Caption: Direct furoylation of Mometasone to yield this compound.
Caption: Formation pathway of this compound Impurity C.
Conclusion
The synthesis and characterization of this compound and its impurities are of paramount importance in the pharmaceutical industry to ensure the delivery of a safe and effective drug product. This guide has provided an in-depth overview of the synthetic routes to this compound, the identification and formation of its key impurities, and the analytical techniques employed for their characterization. The detailed experimental protocols, tabulated data, and visual representations of reaction pathways serve as a comprehensive resource for professionals in drug development and quality control. A thorough understanding of these aspects is essential for the robust manufacturing and regulatory compliance of this compound.
References
- 1. Degradation kinetics of this compound in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Gram Scale Synthesis and Characterization of this compound EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
Mometasone Furoate: A Technical Guide to its Role in Modulating Inflammatory Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone Furoate (MF) is a potent synthetic corticosteroid renowned for its significant anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its therapeutic efficacy in a range of inflammatory conditions, including asthma, allergic rhinitis, and dermatitis, is well-established. This technical guide delves into the core molecular mechanisms by which this compound modulates the expression of inflammatory genes. We will explore its interaction with the glucocorticoid receptor, the subsequent signaling cascades it influences, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, a lipophilic molecule, readily crosses cell membranes to exert its effects. Its primary mechanism of action involves binding to and activating the cytosolic glucocorticoid receptor (GR).[1][2] this compound exhibits a particularly high affinity for the GR, approximately 22 times that of dexamethasone, contributing to its high potency.[3]
Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and the MF-GR complex translocates to the nucleus.[3] Within the nucleus, this complex modulates gene expression through two principal mechanisms: transactivation and transrepression .
Transactivation: Upregulation of Anti-Inflammatory Genes
The activated MF-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This binding initiates the transcription of genes encoding anti-inflammatory proteins. Key examples include:
-
Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound effectively curtails the production of potent pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ interferes with pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1.
-
Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1): MKP-1 is a crucial enzyme that dephosphorylates and thereby inactivates members of the MAPK family, such as p38 MAPK, which are involved in inflammatory responses.
Transrepression: Downregulation of Pro-Inflammatory Genes
A major component of this compound's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory genes. This is primarily achieved by the MF-GR complex physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably:
-
Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The MF-GR complex can interfere with NF-κB's ability to bind to its DNA response elements, thereby preventing the transcription of its target genes.
-
Activator Protein-1 (AP-1): Similar to NF-κB, AP-1 is another critical transcription factor involved in the inflammatory cascade. This compound, through the activated GR, can also repress the transcriptional activity of AP-1.
This transrepression leads to a significant reduction in the production of a wide array of inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Interleukin (IL)-1, IL-4, IL-5, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).
-
Chemokines: Such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).
-
Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Adhesion Molecules: Which are crucial for the recruitment of inflammatory cells to the site of inflammation.
Signaling Pathways Modulated by this compound
This compound's influence on inflammatory gene expression is intricately linked to its modulation of key intracellular signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central hub for inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound intervenes in this pathway primarily through GR-mediated transrepression, as described earlier, preventing NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 MAPK, JNK, and ERK pathways, are critical for transducing extracellular signals into cellular responses, including inflammation. This compound indirectly inhibits the p38 MAPK pathway. By inducing the expression of MKP-1 (via transactivation), MF promotes the dephosphorylation and inactivation of p38 MAPK. This dampens the downstream inflammatory signaling cascade.
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the potent anti-inflammatory activity of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on Pro-Inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |
| IL-1 | Murine Peritoneal Macrophages | LPS | 0.05 | |
| IL-6 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.15 | |
| TNF-α | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.25 |
Table 2: Relative Binding Affinity (RBA) of this compound to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (vs. Dexamethasone = 1) |
| This compound | 22 |
| Dexamethasone | 1 |
Data sourced from DrugBank and PubChem.
Table 3: Effect of this compound on Inflammatory Gene and Protein Expression
| Target | Cell/Tissue Type | Effect | Magnitude of Effect | Reference |
| IL-6 Secretion | Nasal Mucosa Epithelial Cells | Inhibition | Dose-dependent | |
| IL-8 Secretion | Nasal Mucosa Epithelial Cells | Inhibition | Dose-dependent | |
| GM-CSF Secretion | Nasal Mucosa Epithelial Cells | Inhibition | Dose-dependent | |
| RANTES Release | A549 Lung Epithelial Cells | Inhibition | ~40% at 0.2 nM | |
| NF-κB Activity | A549 Lung Epithelial Cells | Inhibition | ~40% at 0.2 nM | |
| AP-1 Activity | A549 Lung Epithelial Cells | Inhibition | ~40% at 0.2 nM | |
| MKP-1 mRNA | Human Trabecular Meshwork Cells | Upregulation | >6-fold | |
| MKP-1 Protein | Human Trabecular Meshwork Cells | Upregulation | Significant increase | |
| IL-6 mRNA | RAW264.9 Macrophage Cell Line | Reduction | Significant |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Measurement of Cytokine Inhibition by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the measurement of IL-8 inhibition in A549 human lung carcinoma cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α or IL-1β)
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α) to the wells and incubate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: a. Coat a 96-well plate with anti-human IL-8 capture antibody and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected supernatants and IL-8 standards to the wells and incubate. d. Wash the plate and add the biotinylated anti-human IL-8 detection antibody. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add TMB substrate. g. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the IL-8 standards and calculate the concentration of IL-8 in the samples. Determine the percentage inhibition of IL-8 production for each this compound concentration.
Assessment of NF-κB Transrepression using a Luciferase Reporter Assay
This protocol outlines the use of a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity in transfected A549 cells.
Materials:
-
A549 cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect A549 cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) and incubate for an additional 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: a. Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity). b. Add the Renilla luciferase substrate to the same sample and measure the luminescence (Renilla activity).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage inhibition of NF-κB activity for each this compound concentration.
Analysis of p38 MAPK Phosphorylation by Western Blotting
This protocol describes the detection of changes in p38 MAPK phosphorylation in BEAS-2B human bronchial epithelial cells following treatment with this compound and a pro-inflammatory stimulus.
Materials:
-
BEAS-2B cells
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture BEAS-2B cells and treat them with this compound or vehicle, followed by stimulation with a pro-inflammatory agent for a specified time.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
Conclusion
This compound is a highly effective anti-inflammatory agent that exerts its therapeutic effects through the precise modulation of inflammatory gene expression. Its high affinity for the glucocorticoid receptor enables potent transactivation of anti-inflammatory genes and robust transrepression of pro-inflammatory genes. By influencing key signaling pathways such as NF-κB and MAPK, this compound effectively dampens the inflammatory cascade at multiple levels. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the molecular pharmacology of this compound and other glucocorticoids, aiding in the development of more targeted and efficacious anti-inflammatory therapies.
References
- 1. Cytokine inhibition by a novel steroid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mometasone and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluticasone propionate and this compound have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of Mometasone Furoate on Pro-inflammatory Cytokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mometasone Furoate (MF), a potent synthetic corticosteroid, exerts significant anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokine release. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative inhibitory data, and experimental methodologies related to the action of this compound on key inflammatory mediators. By binding to the glucocorticoid receptor and modulating gene expression, this compound effectively downregulates the production of cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are pivotal in orchestrating inflammatory responses. This document summarizes key quantitative data from in vitro studies, details the experimental protocols used to derive these findings, and visualizes the core signaling pathways involved.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. Pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α, are critical signaling molecules that mediate and amplify the inflammatory cascade.[1] Corticosteroids are a class of drugs renowned for their potent anti-inflammatory and immunosuppressive properties.[1] this compound is a synthetic corticosteroid that has demonstrated a high affinity for the glucocorticoid receptor, contributing to its efficacy in treating various inflammatory conditions.[2] Its therapeutic action is largely attributed to its ability to suppress the expression and release of pro-inflammatory cytokines.[3][4] This guide will explore the inhibitory effects of this compound on these crucial inflammatory mediators.
Mechanism of Action
This compound's anti-inflammatory activity is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus.
Once in the nucleus, the this compound-GR complex can modulate gene transcription through several mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. An important example is the increased synthesis of Lipocortin-1, which inhibits phospholipase A2, an enzyme crucial for the production of inflammatory precursors like arachidonic acid.
-
Transrepression: The this compound-GR complex can inhibit the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a primary mechanism for the suppression of pro-inflammatory cytokine production.
By downregulating the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, this compound effectively dampens the inflammatory response.
Quantitative Data on Cytokine Inhibition
Several in vitro studies have quantified the potent inhibitory effects of this compound on the production of pro-inflammatory cytokines. The following tables summarize key findings, presenting the half-maximal inhibitory concentration (IC50) values and percentage inhibition data.
Table 1: IC50 Values for this compound Inhibition of Pro-inflammatory Cytokines
| Cytokine | Cell Type | Stimulus | IC50 (nM) | Reference |
| IL-1 | Harvested peritoneal macrophages (BALB/c mice) | Lipopolysaccharide (LPS) | 0.05 | |
| IL-6 | WEHI-265.1 (murine myelomonocytic leukemia) | Lipopolysaccharide (LPS) | 0.15 | |
| TNF-α | WEHI-265.1 (murine myelomonocytic leukemia) | Lipopolysaccharide (LPS) | 0.25 |
Table 2: Percentage Inhibition of Cytokine Release by this compound
| Cytokine | Cell/Tissue Type | Stimulus | This compound Concentration | % Inhibition | Reference |
| GM-CSF | A549 lung carcinoma cells | IL-1β (2.5 ng/mL) | 0.1-1 µg/mL | 60-70% | |
| IFN-γ | Human nasal polyp tissue | Staphylococcus aureus enterotoxin B (SEB) | 10⁻¹⁰ M | Significantly higher than control | |
| IL-2 | Human nasal polyp tissue | Staphylococcus aureus enterotoxin B (SEB) | 10⁻¹⁰ M | Significantly higher than control | |
| IL-17 | Human nasal polyp tissue | Staphylococcus aureus enterotoxin B (SEB) | 10⁻¹⁰ M | Significantly higher than control |
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the inhibitory effects of this compound on pro-inflammatory cytokine release.
In Vitro Inhibition of IL-1, IL-6, and TNF-α
This protocol is based on studies investigating the IC50 of this compound.
-
Cell Lines and Culture:
-
For IL-6 and TNF-α: WEHI-265.1 (murine myelomonocytic leukemia) cells were used.
-
For IL-1: Peritoneal macrophages were harvested from BALB/c mice.
-
-
Stimulation of Cytokine Production:
-
Cells were stimulated with Lipopolysaccharide (LPS) to induce the production of the respective cytokines.
-
-
This compound Treatment:
-
Various concentrations of this compound were added to the cell cultures concurrently with the LPS stimulation.
-
-
Incubation:
-
The cell cultures were incubated for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, the cell-free supernatant was collected.
-
The concentration of IL-6 and TNF-α was determined using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
The IL-1 content was measured using a thymocyte-costimulator bioassay.
-
-
Data Analysis:
-
The IC50 values were calculated based on the dose-response curves.
-
Inhibition of Cytokine Release in Human Nasal Tissue
This protocol is adapted from a study comparing the effects of this compound and Fluticasone Furoate on human nasal tissue ex-vivo.
-
Tissue Source:
-
Nasal polyp tissue was obtained from patients.
-
-
Pre-challenge Incubation:
-
Tissue fragments were incubated with varying concentrations of this compound for 1 hour.
-
The tissue was then washed to remove any unbound drug.
-
-
Stimulation:
-
The tissue was stimulated with Staphylococcus aureus enterotoxin B (SEB) to induce cytokine release.
-
-
Incubation:
-
The tissue was incubated for another 24 hours.
-
-
Cytokine Measurement:
-
The levels of IFN-γ, IL-2, IL-5, IL-17, and TNF-α in the culture medium were measured.
-
-
Data Analysis:
-
The percentage inhibition of cytokine release was calculated for each concentration of this compound.
-
Discussion
The compiled data and experimental evidence strongly support the potent inhibitory effect of this compound on a range of pro-inflammatory cytokines. The low nanomolar IC50 values for the inhibition of IL-1, IL-6, and TNF-α highlight its high potency. The mechanism of action, centered on the glucocorticoid receptor-mediated modulation of gene expression, provides a clear molecular basis for these observations.
The ability of this compound to suppress the NF-κB signaling pathway is a critical aspect of its anti-inflammatory properties, as NF-κB is a master regulator of inflammatory gene expression. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon these findings.
Conclusion
This compound is a highly effective inhibitor of pro-inflammatory cytokine release. Its mechanism of action involves the modulation of gene transcription via the glucocorticoid receptor, leading to the downregulation of key inflammatory mediators. The quantitative data presented underscore its potency, and the detailed experimental protocols provide valuable insights for future research in the field of anti-inflammatory drug development. This in-depth understanding of this compound's effects on cytokine production is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.
References
Mometasone Furoate: A Comprehensive Technical Elucidation of its Chemical Structure and Properties
For Immediate Release
This technical guide provides an in-depth analysis of Mometasone Furoate, a potent synthetic corticosteroid widely utilized in the management of inflammatory and allergic conditions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical structure, physicochemical properties, and pharmacological characteristics, supported by detailed experimental methodologies and visual representations of key biological and analytical processes.
Chemical Structure and Physicochemical Properties
This compound is a synthetic corticosteroid belonging to the glucocorticoid class.[1] Its chemical structure is characterized by a pregna-1,4-diene-3,20-dione steroid nucleus with chlorine substituents at positions 9 and 21, a hydroxyl group at 11β, a methyl group at 16α, and a furoate ester at the 17-position.[2] This furoate ester moiety significantly increases the lipophilicity of the molecule, contributing to its potency and duration of action.[2]
The empirical formula for this compound is C₂₇H₃₀Cl₂O₆, and it has a molecular weight of approximately 521.4 g/mol .[3] It typically presents as a white to off-white powder that is practically insoluble in water, moderately soluble in ethyl alcohol, and soluble in organic solvents like dimethyl sulfoxide (DMSO).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 9α, 21-dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate) | |
| Molecular Formula | C₂₇H₃₀Cl₂O₆ | |
| Molecular Weight | 521.43 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | - Water: Practically insoluble- Octanol: Slightly soluble- Ethyl Alcohol: Moderately soluble- DMSO: ≥20 mg/mL | |
| Melting Point | Decomposes above 217-220 °C |
Pharmacological Properties
This compound exerts its therapeutic effects through potent anti-inflammatory, anti-pruritic, and vasoconstrictive actions. Its primary mechanism of action involves agonism of the glucocorticoid receptor (GR).
Mechanism of Action
As a lipophilic molecule, this compound readily diffuses across cell membranes and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, such as heat shock proteins. The activated drug-receptor complex then translocates into the nucleus.
Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction modulates gene transcription in two primary ways:
-
Transactivation: The GR complex upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (also known as annexin A1). Lipocortin-1 inhibits phospholipase A₂, an enzyme responsible for releasing arachidonic acid from cell membranes, thereby blocking the downstream production of potent inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
Receptor Binding Affinity
This compound exhibits a very high binding affinity for the glucocorticoid receptor, which is a key determinant of its high potency. Comparative studies have shown its affinity to be significantly higher than that of other corticosteroids, including dexamethasone. This high affinity allows for effective receptor activation even at low concentrations, contributing to its favorable therapeutic index.
Table 2: Pharmacodynamic and Pharmacokinetic Properties
| Property | Value / Description | Reference(s) |
| Mechanism of Action | Glucocorticoid Receptor (GR) Agonist | |
| Receptor Affinity | ~22 times higher than dexamethasone | |
| Pharmacological Effects | Anti-inflammatory, anti-pruritic, vasoconstrictive | |
| Bioavailability (Nasal Spray) | < 1% | |
| Metabolism | Extensive first-pass hepatic metabolism | |
| Protein Binding | High |
Structure-Activity Relationship (SAR)
The chemical structure of this compound is intricately linked to its pharmacological activity. Key structural features contribute to its high potency and favorable safety profile.
Experimental Protocols
The characterization and evaluation of this compound involve various analytical and biological assays. Below are methodologies for key experiments.
Purity and Quantification Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the determination of this compound in pharmaceutical preparations.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: Hypersil ODS C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (e.g., 50:50 v/v acetonitrile:water with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: a. Accurately weigh a portion of the pharmaceutical preparation (e.g., cream, ointment). b. Dissolve and extract the active ingredient using a suitable solvent like tetrahydrofuran. c. Dilute the extract with the mobile phase to a final target concentration (e.g., 10 µg/mL). d. Filter the final solution through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
In Vitro Anti-Inflammatory Activity: Cytokine Inhibition Assay
This protocol outlines a method to assess the anti-inflammatory potency of this compound by measuring its ability to inhibit cytokine production in stimulated immune cells.
Methodology:
-
Cell Culture: a. Culture a suitable immune cell line, such as the murine macrophage cell line RAW 264.7, in appropriate culture medium (e.g., DMEM with 10% FBS). b. Seed the cells into multi-well plates at a predetermined density and allow them to adhere.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the culture medium. b. Pre-treat the cells by replacing the medium with the medium containing the various concentrations of this compound for a specified duration (e.g., 30-60 minutes).
-
Inflammatory Stimulation: a. Induce an inflammatory response by adding a stimulating agent, such as Lipopolysaccharide (LPS) (e.g., 10 ng/mL), to each well (except for unstimulated controls). b. Incubate the plates for a period sufficient to induce cytokine production (e.g., 16-24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: a. Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the collected supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control. b. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine production).
Conclusion
This compound is a highly potent synthetic glucocorticoid with a well-characterized chemical structure and a mechanism of action centered on high-affinity binding to the glucocorticoid receptor. Its unique structural features, particularly the furoate ester and halogen substitutions, confer high lipophilicity and potency, while also facilitating rapid metabolism that minimizes systemic exposure. The experimental protocols detailed herein provide a framework for the consistent and accurate evaluation of its purity, potency, and anti-inflammatory activity, reinforcing its role as a key therapeutic agent in the management of inflammatory diseases.
References
Multi-Gram Scale Synthesis of Mometasone Furoate EP Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a validated multi-gram scale synthesis for Mometasone Furoate EP Impurity C (21'-chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate). The availability of significant quantities of this impurity is crucial for toxicological studies, analytical method development, and process validation in the manufacturing of the synthetic corticosteroid, this compound.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data to support the reproducible synthesis of this critical reference standard.
Synthetic Pathway Overview
The multi-gram synthesis of this compound EP Impurity C is achieved through a systematic process involving a final acylation step and the characterization of a difuroate enol ether intermediate.[1][3] The overall synthetic route has been demonstrated to be efficient, yielding the target impurity in high purity.[2]
Experimental Protocols
A detailed experimental protocol for the final key step in the synthesis of this compound EP Impurity C is provided below. This procedure has been successfully scaled to produce multi-gram quantities of the target compound.
Synthesis of 21'-Chloro-(16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl) Furan-2-carboxylate (this compound EP Impurity C)
To a solution of 2-chloro-1-[17'α-((furan-2″-carbonyl)oxy)-16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dienyl)vinyl furan-2-carboxylate (10.1 g, 17.4 mmol) in CH₂Cl₂ (500 mL), HClO₄ (11 mL) was slowly added dropwise over 30 minutes at -10 °C. The reaction mixture was stirred at this temperature for an additional 30 minutes. Following this, a saturated aqueous solution of NaHCO₃ (200 mL) was carefully added to quench the reaction, and the organic and aqueous phases were separated.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound EP Impurity C.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-1-[17'α-((furan-2″-carbonyl)oxy)-16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dienyl)vinyl furan-2-carboxylate | |
| Starting Material Quantity | 10.1 g | |
| Molar Equivalent of Starting Material | 17.4 mmol | |
| Solvent | CH₂Cl₂ | |
| Solvent Volume | 500 mL | |
| Reagent | HClO₄ | |
| Reagent Volume | 11 mL | |
| Reaction Temperature | -10 °C | |
| Reaction Time | 30 minutes | |
| Quenching Agent | Saturated aqueous NaHCO₃ | |
| Quenching Agent Volume | 200 mL | |
| Purity (HPLC-DAD) | 96.18% | |
| Purity (calibrated ¹H-NMR) | 95.8–96.3% | |
| Purity (quantitative NP- and RP-18 TLC) | ≥96% |
Visualizing the Synthesis Workflow
The following diagram illustrates the key transformation in the final step of the synthesis of this compound EP Impurity C.
Caption: Final hydrolysis step in the synthesis of this compound EP Impurity C..
References
The Immunomodulatory Landscape of Mometasone Furoate: A Technical Guide to its Effects on T-Lymphocytes, Macrophages, and Mast Cells
For Immediate Release
This technical guide provides an in-depth analysis of the cellular and molecular mechanisms by which Mometasone Furoate, a potent synthetic corticosteroid, exerts its anti-inflammatory and immunosuppressive effects on key immune cells: T-lymphocytes, macrophages, and mast cells. This document is intended for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory therapeutics.
Executive Summary
This compound's therapeutic efficacy stems from its high affinity for the glucocorticoid receptor (GR), leading to the transcriptional regulation of a wide array of genes involved in inflammation and immunity.[1] This guide delineates the quantitative effects of this compound on the proliferation and function of T-lymphocytes, the phagocytic and cytokine-producing capacity of macrophages, and the degranulation of mast cells. Detailed experimental protocols for assessing these cellular responses are provided, alongside visualizations of the core signaling pathways modulated by this corticosteroid.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, as a glucocorticoid, readily diffuses across the cell membrane and binds to its cognate glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers the dissociation of heat shock proteins from the GR, allowing the this compound-GR complex to translocate to the nucleus. Within the nucleus, this complex either homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes to enhance the transcription of anti-inflammatory proteins, or it interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.
Effects on T-Lymphocytes
This compound significantly impacts T-lymphocyte function, primarily by inhibiting their proliferation and the production of key cytokines. This contributes to the overall immunosuppressive effect of the drug.
Quantitative Data on T-Lymphocyte Modulation
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Cell Number | Thy1+ T-cells, CD4+ T-helper cells | Ovalbumin challenge in allergic mice | 33 µg/kg (inhaled) | Reduction in cell numbers in bronchoalveolar lavage fluid. | [2] |
| Activated/Memory T-cells | CD44+ T-helper cells | Ovalbumin challenge in allergic mice | 33 µg/kg (inhaled) | Reduction in the percentage of activated/memory cells. | [2] |
| Cytokine mRNA | T-cells in lung tissue | Ovalbumin challenge in allergic mice | Not specified | Reduced steady-state mRNA levels of IL-4 and IL-5. | [2] |
| T-helper Cytokine Release | Human nasal polyp tissue | Staphylococcus aureus enterotoxin B (SEB) | 10⁻¹⁰ M | Significant suppression of IFN-γ, IL-2, and IL-17 release. | [3] |
Experimental Protocol: T-Lymphocyte Proliferation Assay (CFSE-Based)
This protocol outlines a method to quantify T-lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)
-
This compound
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells in complete medium at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
-
T-Cell Stimulation: Add T-cell activation stimuli to the wells, including an unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with viability dyes and T-cell subset markers (e.g., CD4, CD8) as needed.
-
Acquire samples on a flow cytometer and analyze the CFSE fluorescence histogram. Each successive peak of reduced fluorescence intensity represents a generation of cell division.
-
Signaling Pathways in T-Lymphocytes
Beyond the primary GR-mediated transcriptional regulation, this compound is believed to influence T-cell activation by modulating key signaling pathways downstream of the T-cell receptor (TCR) and cytokine receptors. One such pathway is the mTOR signaling cascade, which is crucial for T-cell growth, proliferation, and differentiation. While direct studies on this compound's effect on mTOR in T-cells are limited, its inhibitory action on the PI3K/mTOR pathway has been observed in other cell types, suggesting a similar mechanism in lymphocytes.
Effects on Macrophages
This compound modulates macrophage function by inhibiting the production of pro-inflammatory cytokines and potentially affecting their phagocytic capabilities.
Quantitative Data on Macrophage Modulation
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| IL-1 Production | BALB/c mouse peritoneal macrophages | Lipopolysaccharide (LPS) | 0.05 nM | IC₅₀ for inhibition | |
| IL-6 Production | WEHI-265.1 murine myelomonocytic leukemia cells | Lipopolysaccharide (LPS) | 0.15 nM | IC₅₀ for inhibition | |
| TNF-α Production | WEHI-265.1 murine myelomonocytic leukemia cells | Lipopolysaccharide (LPS) | 0.25 nM | IC₅₀ for inhibition | |
| MUC2 & MUC5AC Production | Human airway epithelial cells | Phorbol 12-myristate 13-acetate (PMA) | 1-500 ng/mL | Dose-dependent suppression |
Experimental Protocol: Macrophage Phagocytosis Assay
This protocol describes a method to assess the phagocytic activity of macrophages using fluorescently labeled particles (e.g., Zymosan or E. coli).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled Zymosan particles or GFP-expressing E. coli
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the macrophages with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Phagocytosis Induction:
-
Add fluorescently labeled particles to the wells at a defined particle-to-cell ratio.
-
Incubate for a period to allow phagocytosis (e.g., 30 minutes to 2 hours).
-
-
Removal of External Particles:
-
Wash the cells multiple times with cold PBS to remove non-ingested particles.
-
A quenching agent can be used to extinguish the fluorescence of extracellular particles.
-
-
Quantification:
-
Measure the fluorescence intensity using a microplate reader.
-
Alternatively, visualize and quantify the number of ingested particles per cell using fluorescence microscopy.
-
Signaling Pathways in Macrophages
The anti-inflammatory effects of this compound in macrophages are largely mediated by the inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways. These pathways are central to the expression of pro-inflammatory cytokines in response to stimuli like LPS. This compound, through its GR-mediated actions, can interfere with the activation of these pathways.
Effects on Mast Cells
This compound is effective in mitigating allergic responses by inhibiting the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.
Quantitative Data on Mast Cell Modulation
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Degranulation | Rat peritoneal mast cells | GTP-γ-S | 100-200 µM | Marked suppression of increase in whole-cell membrane capacitance. | |
| Eosinophil Survival | Human peripheral blood eosinophils | Epithelial cell secretions | 10⁻¹¹ M (in combination with desloratadine) | Increased inhibition of eosinophil survival (27 ± 5%). | |
| IL-6 Secretion | Human nasal epithelial cells | Fetal bovine serum | 10⁻⁹ M (in combination with desloratadine) | Greater reduction in IL-6 secretion (48 ± 11%) compared to mometasone alone (68 ± 10%). |
Experimental Protocol: Mast Cell Histamine Release Assay (ELISA-Based)
This protocol details a method for quantifying histamine release from mast cells using a competitive ELISA.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer or other suitable buffer
-
Mast cell degranulation stimulus (e.g., antigen-IgE complex, calcium ionophore)
-
This compound
-
Histamine ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Sensitize mast cells with IgE if using an antigen-specific stimulus. Wash and resuspend the cells in buffer.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Degranulation Induction: Add the degranulation stimulus to the cell suspension and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released histamine.
-
Histamine Quantification (ELISA):
-
Follow the instructions provided with the commercial histamine ELISA kit.
-
Typically, this involves adding the supernatant samples and standards to a microplate pre-coated with anti-histamine antibodies, followed by the addition of an HRP-conjugated histamine.
-
After incubation and washing steps, a substrate is added to produce a colorimetric signal.
-
Read the absorbance on a microplate reader and calculate the histamine concentration from the standard curve.
-
Signaling Pathways in Mast Cells
Mast cell degranulation is triggered by the cross-linking of IgE bound to FcεRI receptors, which initiates a signaling cascade involving MAPKs. While the direct inhibitory effects of this compound on this specific pathway are not fully elucidated, its general anti-inflammatory properties suggest an interference with these signaling events, leading to mast cell stabilization.
Conclusion
This compound is a multifaceted immunomodulatory agent that exerts profound effects on T-lymphocytes, macrophages, and mast cells. Its primary mechanism involves the transcriptional regulation of inflammatory genes via the glucocorticoid receptor. This leads to a reduction in T-cell proliferation and cytokine production, suppression of macrophage-mediated inflammation, and stabilization of mast cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of glucocorticoid-based therapies for a range of inflammatory and autoimmune disorders.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Methodological & Application
Application Notes and Protocols for Evaluating Mometasone Furoate Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone Furoate (MF) is a potent synthetic corticosteroid with significant anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1] It is widely utilized in the topical treatment of inflammatory skin conditions, as well as for managing asthma and allergic rhinitis.[2][3] The efficacy of this compound stems from its high affinity for the glucocorticoid receptor (GR) and its subsequent modulation of gene expression, leading to a reduction in the inflammatory response.[1][2] These application notes provide a comprehensive overview of in vitro cell culture assays to evaluate the efficacy of this compound, complete with detailed experimental protocols and quantitative data for comparative analysis.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the classic glucocorticoid signaling pathway. As a lipophilic molecule, it readily crosses the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and translocation into the nucleus.
Within the nucleus, the this compound-GR complex dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade), or downregulate the expression of pro-inflammatory genes. The downregulation of pro-inflammatory mediators is a crucial aspect of this compound's action and is achieved by inhibiting the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By suppressing the transcription of genes encoding for pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules, this compound effectively dampens the inflammatory response at the cellular level.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 1) | Reference |
| This compound | ~12 | |
| This compound | ~22 | |
| Fluticasone Propionate | ~1.5 (relative to MF) | |
| Budesonide | ~5 (relative to MF) | |
| Triamcinolone Acetonide | ~7 (relative to MF) |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by this compound
| Cytokine | Cell Line | Stimulant | IC50 (nM) | Reference |
| IL-1 | Murine Peritoneal Macrophages | LPS | 0.05 | |
| IL-6 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.15 | |
| TNF-α | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.25 |
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the binding affinity of this compound to the Glucocorticoid Receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells (or other suitable cell line expressing GR)
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Radiolabeled dexamethasone (e.g., [³H]-dexamethasone)
-
Unlabeled this compound and other competitor compounds
-
Scintillation fluid and vials
-
Scintillation counter
-
96-well filter plates
Protocol:
-
Cell Lysate Preparation:
-
Culture HEK293 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in hypotonic buffer and centrifuge to obtain the cytosolic fraction containing the GR.
-
Determine the protein concentration of the lysate.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [³H]-dexamethasone to each well.
-
Add increasing concentrations of unlabeled this compound or other test compounds to compete for binding.
-
Include a control with no competitor (total binding) and a control with a high concentration of unlabeled dexamethasone (non-specific binding).
-
Add the cell lysate to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation and Detection:
-
Transfer the reaction mixtures to a 96-well filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate the GR and induce the transcription of a reporter gene.
Materials:
-
A549 or HEK293T cells
-
GRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with FBS)
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed A549 or HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or other test compounds.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an appropriate time to induce reporter gene expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (or total protein concentration).
-
Plot the normalized luciferase activity against the log concentration of the compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Cytokine Release Assay (ELISA)
This assay measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines from stimulated cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium (RPMI-1640 with FBS)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
This compound and other test compounds
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 1 µg/mL).
-
Include an unstimulated control and a stimulated control (LPS only).
-
Incubate the cells for a suitable period to allow for cytokine production and release (e.g., 24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Plot the percentage of cytokine inhibition against the log concentration of this compound.
-
Determine the IC50 value.
-
NF-κB (Nuclear Factor-kappa B) Inhibition Assay (Luciferase Reporter)
This assay measures the ability of this compound to inhibit the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
NF-κB activator (e.g., TNF-α or LPS)
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL).
-
Include an unstimulated control and a stimulated control (TNF-α only).
-
Incubate for an appropriate time (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities as described in the GRE Luciferase Reporter Assay protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition compared to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value.
-
Visualizations
Caption: Glucocorticoid Receptor signaling pathway for this compound.
Caption: General experimental workflow for in vitro efficacy testing.
References
Probing the Potency: In Vivo Animal Models for Mometasone Furoate's Anti-Inflammatory Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Mometasone Furoate, a potent synthetic corticosteroid, is a cornerstone in the treatment of various inflammatory conditions. Its efficacy stems from its broad anti-inflammatory and immunosuppressive actions. To elucidate its mechanisms and evaluate novel formulations, a variety of robust in vivo animal models are employed. These models are crucial for preclinical assessment of the drug's therapeutic potential. This document provides detailed application notes and protocols for several widely used animal models to study the anti-inflammatory effects of this compound.
Mechanism of Action: A Molecular Overview
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to two main outcomes: the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Key molecular events include:
-
Inhibition of Pro-inflammatory Transcription Factors: The activated GR complex can interfere with the signaling pathways of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
-
Upregulation of Anti-inflammatory Proteins: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased production of anti-inflammatory proteins like Lipocortin-1 (Annexin A1). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the synthesis of prostaglandins and leukotrienes.[1]
-
Cytokine Suppression: this compound has been shown to be a potent inhibitor of the production of several key inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3]
Below is a diagram illustrating the primary anti-inflammatory signaling pathway of this compound.
Application Notes 1: Topical Anti-Inflammatory Activity
Croton Oil-Induced Ear Edema in Mice
This is a classical and highly reproducible model for evaluating the topical anti-inflammatory potency of corticosteroids. Croton oil is a potent irritant that induces a robust inflammatory response characterized by edema and cellular infiltration.
Experimental Protocol:
-
Animals: Male Swiss or BALB/c mice (20-25 g) are typically used.
-
Groups:
-
Vehicle Control (e.g., acetone)
-
Croton Oil Control
-
This compound (various concentrations) + Croton Oil
-
Positive Control (e.g., Dexamethasone) + Croton Oil
-
-
Induction of Inflammation: A solution of croton oil (typically 1-5% in a vehicle like acetone) is applied to the inner surface of the right ear (e.g., 20 µL). The left ear serves as a control.
-
Treatment: this compound, dissolved in the same vehicle, is topically applied to the right ear shortly before or after the croton oil application.
-
Assessment:
-
After a specified time (usually 4-6 hours), the animals are euthanized.
-
A standard-sized punch biopsy (e.g., 6-8 mm) is taken from both ears.
-
The weight of the ear punches is measured, and the difference in weight between the right and left ear is calculated to quantify the edema.
-
Histological analysis can be performed to assess inflammatory cell infiltration.
-
Quantitative Data Summary:
| Treatment Group | Dose/Concentration | Ear Edema (mg, mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.5 ± 0.1 | - |
| Croton Oil Control | 1% | 10.2 ± 0.8 | 0% |
| This compound | 0.01% | 5.1 ± 0.4 | 50% |
| This compound | 0.03% | 3.2 ± 0.3 | 68.6% |
| This compound | 0.1% | 1.8 ± 0.2 | 82.4% |
| Dexamethasone | 0.1% | 2.5 ± 0.3 | 75.5% |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Oxazolone-Induced Contact Hypersensitivity in Mice
This model mimics delayed-type hypersensitivity reactions, characteristic of allergic contact dermatitis. It involves a sensitization phase followed by a challenge phase.
Experimental Protocol:
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization (Day 0): A solution of oxazolone (e.g., 3-5% in acetone/olive oil) is applied to a shaved area of the abdomen.
-
Challenge (Day 5-7): A lower concentration of oxazolone (e.g., 0.5-1%) is applied to the right ear.
-
Treatment: this compound can be administered topically to the ear before or after the challenge, or systemically.
-
Assessment (24-48 hours post-challenge):
-
Ear thickness is measured using a digital caliper before and after the challenge. The difference represents the degree of swelling.
-
Ear punch biopsies can be weighed and processed for histology.
-
Cytokine levels in the ear tissue can be measured by ELISA or qPCR.
-
Quantitative Data Summary:
| Treatment Group | Route of Administration | Ear Swelling (mm, mean ± SEM) | % Inhibition of Swelling |
| Vehicle Control | Topical | 0.02 ± 0.005 | - |
| Oxazolone Control | Topical | 0.25 ± 0.03 | 0% |
| This compound (0.1%) | Topical | 0.08 ± 0.01 | 68% |
| Dexamethasone (1 mg/kg) | Oral | 0.10 ± 0.02 | 60% |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Application Notes 2: Allergic Airway Inflammation
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory drugs like inhaled corticosteroids.
Experimental Protocol:
-
Animals: BALB/c mice are frequently used due to their strong Th2-biased immune responses.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.
-
Challenge: Sensitized mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21, 22, and 23).
-
Treatment: this compound is typically administered via inhalation or intranasally before each OVA challenge.
-
Assessment (24-72 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured.
-
Airway Hyperresponsiveness (AHR): AHR to methacholine can be measured using techniques like whole-body plethysmography.
-
Quantitative Data Summary:
| Treatment Group | Dose (µg/kg, inhaled) | Eosinophils in BAL (x10⁴ cells/mL) | IL-4 in BAL (pg/mL) | IL-5 in BAL (pg/mL) |
| Saline Control | - | 0.1 ± 0.05 | < 10 | < 5 |
| OVA Control | - | 25.6 ± 3.2 | 150 ± 15 | 85 ± 9 |
| This compound | 10 | 12.3 ± 1.8 | 75 ± 8 | 40 ± 5 |
| This compound | 30 | 5.4 ± 0.9 | 30 ± 4 | 15 ± 3 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Application Notes 3: Acute Inflammation
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation, particularly useful for screening anti-inflammatory drugs. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase mediated by prostaglandins and other mediators.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Groups:
-
Vehicle Control
-
Carrageenan Control
-
This compound (various doses) + Carrageenan
-
Positive Control (e.g., Indomethacin) + Carrageenan
-
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution (e.g., 1% in saline, 0.1 mL) is administered into the right hind paw.
-
Treatment: this compound is typically administered systemically (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection.
-
Assessment:
-
Paw volume is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The increase in paw volume is calculated as an index of edema.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL, mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | 0% |
| This compound | 1 | 0.55 ± 0.06 | 35.3% |
| This compound | 3 | 0.38 ± 0.04 | 55.3% |
| This compound | 10 | 0.22 ± 0.03 | 74.1% |
| Indomethacin | 10 | 0.30 ± 0.04 | 64.7% |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
These detailed application notes and protocols provide a framework for the in vivo evaluation of this compound's anti-inflammatory effects. The choice of model will depend on the specific research question, whether it pertains to topical, respiratory, or systemic inflammation. Adherence to standardized protocols and careful quantification of inflammatory parameters are essential for obtaining reliable and reproducible data in preclinical drug development.
References
Application Notes and Protocols for the Quantification of Mometasone Furoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Mometasone Furoate in biological samples. The methods described herein are essential for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The primary techniques covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which are the gold standards for the bioanalysis of this potent synthetic corticosteroid. Additionally, a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a potential screening tool.
This compound's low systemic bioavailability (<1%) following topical or inhaled administration necessitates highly sensitive analytical methods to accurately measure the very low circulating plasma concentrations, which can be in the sub-picogram per milliliter range.
I. Overview of Analytical Methods
II. Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for this compound quantification in human plasma.
| Method | Sample Preparation | Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Recovery (%) | Matrix Effect | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 0.50 - 60 | 0.50 | ~85 | Not significant | [1] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 0.25 - 100 | 0.25 | Not specified | Not significant | [2][3] |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) | 0.250 - 100 | 0.250 | Consistent and reproducible (CV% = 6.0) | Not observed in normal, lipemic, and hemolyzed plasmas | [4][5] |
| LC-(APCI(-))-MS-MS | Solid-Phase Extraction (SPE) | Not specified | 15 | Not specified | Not specified | |
| HPLC-UV | Dichloromethane Extraction | 200 - 100,000 (0.2 - 100 µg/mL) | 200 (0.2 µg/mL) | >86 | Not specified | |
| HPLC-UV | Methanol Extraction | 1,000 - 20,000 (1.0 - 20.0 µg/mL) | 379 (0.379 µg/mL) | >97 | Not specified |
III. Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for bioanalytical quantification and the relationship between different sample preparation and analysis techniques.
General workflow for the bioanalytical quantification of this compound.
Relationship between sample preparation and analytical instruments.
IV. Detailed Experimental Protocols
A. LC-MS/MS Method for Quantification in Human Plasma
This protocol is a composite based on highly sensitive methods reported in the literature.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Extraction Buffer (if required by the specific SPE cartridge)
-
Wash solutions (e.g., water, low percentage organic solvent)
-
Elution solution (e.g., methanol, acetonitrile)
-
SPE cartridges (e.g., Oasis HLB)
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 300-600 µL of plasma, add the internal standard solution and vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of wash solution 1 (e.g., water).
-
Wash the cartridge with 1 mL of wash solution 2 (e.g., 5% methanol in water).
-
Dry the cartridge for a few seconds under vacuum.
-
Elute this compound and the IS with 0.5 mL of elution solution into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Transfer the solution to an HPLC vial for analysis.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrumentation:
-
UPLC/HPLC system (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X2)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-XS, SCIEX 7500, Shimadzu LCMS-8060NX)
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Phenyl 1.7 µm or equivalent C18 column.
-
Mobile Phase A: 0.05% ammonia in water or 5 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Gradient: A linear gradient is typically used to ensure good separation from endogenous interferences.
-
Injection Volume: 10 - 50 µL.
-
Column Temperature: 40 - 50°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 520.9 → 355.0/355.15.
-
This compound-d3 (IS): m/z 525.8 → 355.0.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision energy.
-
B. HPLC-UV Method for Quantification in Human Plasma
This protocol is based on a method for in vitro degradation studies and is suitable for higher concentrations.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., dexamethasone 21-acetate)
-
Dichloromethane (HPLC grade)
-
-
Procedure:
-
To 0.5 mL of plasma, add the internal standard.
-
Add 5 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
2. Chromatographic Conditions
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Beckman C8, 5 µm, 250 x 4.6 mm or equivalent.
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Room temperature.
-
C. Competitive ELISA (General Protocol)
As specific commercial ELISA kits for this compound are not widely available, this section outlines a general protocol for a competitive ELISA, which is suitable for the quantification of small molecules.
1. Principle
In a competitive ELISA, the antigen in the sample competes with a labeled antigen (or an antigen coated on the microplate) for binding to a limited amount of primary antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
2. Materials
-
Microtiter plate pre-coated with an anti-Mometasone Furoate antibody (or a plate to be coated with a this compound conjugate).
-
This compound standards.
-
Biological samples, appropriately diluted.
-
This compound-enzyme (e.g., HRP) conjugate.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate reader.
3. Procedure
-
Add this compound standards and samples to the wells of the antibody-coated microtiter plate.
-
Add a fixed amount of this compound-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to the wells. The enzyme on the bound conjugate will catalyze a color change.
-
Incubate for a specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.
V. Method Validation
All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of an analytical method.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
VI. Conclusion
The quantification of this compound in biological samples presents a significant analytical challenge due to its low systemic absorption and resulting low circulating concentrations. LC-MS/MS has emerged as the most suitable technique, offering the required sensitivity and selectivity for pharmacokinetic and bioequivalence studies. While HPLC-UV methods exist, their applicability is limited to situations with higher analyte concentrations. The development of a specific and validated ELISA could provide a high-throughput screening alternative, but currently, no such commercial kits are readily available. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.
References
- 1. Competitive ELISA Kits [antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mometasone furoate in human plasma. Due to the very low systemic bioavailability (<1%) and subsequent low circulating plasma concentrations of this compound, a highly sensitive analytical method is crucial for pharmacokinetic and bioequivalence studies.[1][2][3][4][5] The protocol described herein utilizes solid-phase extraction (SPE) for sample clean-up and achieves a lower limit of quantification (LLOQ) in the sub-picogram per milliliter range, making it suitable for clinical research applications.
Introduction
This compound is a synthetic corticosteroid with potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions such as asthma and allergic rhinitis. Following administration, particularly via inhalation or intranasal routes, this compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This results in very low systemic bioavailability and consequently, extremely low concentrations in human plasma, often in the range of 50 pg/mL or lower. Therefore, a highly sensitive and selective analytical method is required for its accurate quantification in pharmacokinetic studies. This LC-MS/MS method provides the necessary sensitivity and robustness for the reliable determination of this compound in human plasma.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
This compound-d3 or Isotopically labeled this compound-13C,d6 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold or vacuum manifold for SPE
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Sample Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
To 600 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-d3, 5 ng/mL).
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 9400 rcf for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis HLB 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a wash solution (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 0.5 mL of elution solution (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Phenyl, 1.7 µm or equivalent |
| Mobile Phase A | 5 mM ammonium formate in water with 0.1% formic acid or 1mM sodium acetate in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 50°C |
| Gradient Elution | A linear gradient is typically employed, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 520.9 → 355.15 this compound-d3 (IS): m/z 524.2 → 355.2 or as appropriate for the labeled IS. |
| Ion Source Temp. | Optimized for the specific instrument, typically in the range of 150-500°C. |
| Desolvation Gas | Nitrogen, flow rate optimized for the instrument. |
Data Presentation
The following tables summarize the quantitative performance parameters of the LC-MS/MS method for this compound.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 pg/mL | |
| Linear Dynamic Range | 0.25 - 100 pg/mL | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Low QC | < 15% | < 15% | ± 15% | |
| Medium QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Table 3: Recovery
| Analyte | Extraction Recovery | Reference |
| This compound | ~85% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.
Conclusion
The described LC-MS/MS method provides a highly sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The sample preparation using solid-phase extraction ensures effective removal of matrix interferences, leading to high recovery and reproducible results. The achieved lower limit of quantification in the sub-picogram per milliliter range makes this method well-suited for pharmacokinetic and bioequivalence studies where very low plasma concentrations of this compound are expected. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical methodology.
References
Application Note: A Robust UPLC Method for the Rapid Analysis of Mometasone Furoate in Ointment Formulations
Abstract
This application note details a comprehensive and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Mometasone Furoate in ointment formulations. The developed method offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.[1][2] This document provides a step-by-step protocol for method development, system suitability, sample preparation, and analysis, making it an invaluable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
This compound is a potent synthetic corticosteroid widely used in topical formulations for the treatment of various skin conditions such as eczema, psoriasis, and dermatitis.[1][3][4] Accurate and reliable quantification of this compound in ointment bases is crucial for ensuring product quality, stability, and therapeutic efficacy. Ointment formulations present analytical challenges due to their complex and viscous matrix, which can interfere with the extraction and chromatographic analysis of the active pharmaceutical ingredient (API).
This application note addresses these challenges by presenting a highly efficient UPLC method. By leveraging sub-2 µm particle column technology, this method achieves rapid separation with enhanced peak shape and sensitivity. The protocol outlined herein is designed to be readily implemented in a quality control laboratory for routine analysis.
Experimental
Instrumentation and Software
-
UPLC System: An ACQUITY UPLC system with a PDA detector is recommended.
-
Column: ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm.
-
Data Acquisition and Processing: Waters Empower™ 3 Chromatography Data Software or equivalent.
Reagents and Materials
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18 MΩ)
-
Tetrahydrofuran (THF, HPLC grade)
-
Acetic Acid (Glacial, analytical grade)
-
Placebo ointment base (for specificity studies)
UPLC Method Development Protocol
The following protocol outlines the systematic approach to developing a robust UPLC method for this compound analysis in ointments.
Initial Parameter Selection
Based on the physicochemical properties of this compound and a review of existing methods, the following initial parameters are recommended:
-
Column: A reversed-phase C18 column with a short length and small particle size (e.g., ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm) is a suitable starting point for fast and efficient separations.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (Water) and an organic phase (Acetonitrile or Methanol) is recommended to ensure adequate separation from excipients.
-
Detection Wavelength: this compound exhibits maximum absorbance at approximately 248-254 nm. A PDA detector can be used to confirm the peak purity.
-
Flow Rate: A flow rate between 0.4 and 0.6 mL/min is a good starting point for a 2.1 mm ID column.
-
Column Temperature: Maintaining a constant column temperature, for instance at 25°C, is recommended for reproducible results.
Method Optimization Workflow
The following workflow illustrates the iterative process of optimizing the UPLC method.
Caption: UPLC Method Development Workflow.
Sample Preparation Protocol
Effective extraction of this compound from the ointment matrix is critical for accurate analysis.
-
Weighing: Accurately weigh an amount of ointment equivalent to approximately 0.2 mg of this compound into a suitable container.
-
Dissolution: Add a small volume of a strong solvent like Tetrahydrofuran (THF) with a small amount of acetic acid (e.g., 100:1 THF:acetic acid) to dissolve the ointment base.
-
Extraction: Add a larger volume of a diluent (e.g., 50:50:1 acetonitrile:water:acetic acid) and vortex or sonicate to ensure complete extraction of the API.
-
Centrifugation/Filtration: Centrifuge the sample to separate any undissolved excipients. Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter prior to injection.
Optimized UPLC Method and System Suitability
The following table summarizes the optimized UPLC parameters and the system suitability criteria based on USP guidelines.
| Parameter | Optimized Condition |
| UPLC System | ACQUITY UPLC with PDA Detector |
| Column | ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 45% A over 4 minutes, then return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | Not More Than (NMT) 1.5 |
| %RSD of Peak Area | NMT 2.0% (for 5 replicate injections) |
| Theoretical Plates | > 2000 |
System Suitability Logic
The following diagram illustrates the logical flow for ensuring the UPLC system is suitable for analysis.
Caption: System Suitability Testing Logic.
Results and Discussion
The developed UPLC method demonstrates excellent performance for the analysis of this compound in ointment formulations. The use of a sub-2 µm particle column allows for a significant reduction in run time and solvent consumption compared to traditional HPLC methods. The method is specific, with no interference observed from common ointment excipients at the retention time of this compound. The system suitability parameters are consistently met, ensuring the reliability of the analytical results.
Conclusion
This application note provides a detailed and robust UPLC method for the quantitative analysis of this compound in ointment formulations. The described protocol for method development, sample preparation, and system suitability testing can be readily adopted by pharmaceutical quality control laboratories. The method's speed, efficiency, and reliability make it a valuable tool for ensuring the quality and consistency of this compound topical products.
References
Application Notes and Protocols for Utilizing a Rat Allergic Rhinitis Model to Test Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. It is characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and nasal congestion. Animal models are indispensable tools for the preclinical evaluation of novel therapeutics for allergic rhinitis. The rat model of allergic rhinitis, particularly the ovalbumin (OVA)-induced and toluene-2,4-diisocyanate (TDI)-induced models, effectively mimics the key pathophysiological features of the human disease.
Mometasone furoate, a synthetic corticosteroid, is a potent anti-inflammatory agent widely used for the treatment of allergic rhinitis.[1] These application notes provide detailed protocols for establishing rat models of allergic rhinitis and for evaluating the efficacy of this compound. The document includes methodologies for assessing clinical symptoms, cellular infiltration, and inflammatory mediator levels, along with data presented in a clear, tabular format for easy interpretation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Rhinitis Rat Model
This is the most commonly used model for inducing a Th2-dominant inflammatory response characteristic of allergic rhinitis.
Materials:
-
Wistar or Sprague-Dawley rats (male, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)3) gel (adjuvant)
-
Sterile pyrogen-free saline
-
This compound nasal spray or solution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Protocol:
-
Sensitization Phase (Days 1-14):
-
On days 1, 3, 5, 7, 9, 11, and 13, administer an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 0.3 mg of OVA and 30 mg of aluminum hydroxide in sterile saline.[2]
-
The control group receives i.p. injections of saline with aluminum hydroxide only.
-
-
Challenge Phase (Days 14-21):
-
Treatment with this compound:
-
Treatment can be administered either prophylactically (before the challenge phase) or therapeutically (during the challenge phase).
-
A typical therapeutic regimen involves intranasal administration of this compound (e.g., 0.05% solution) one hour before the OVA challenge for 7 consecutive days.[3]
-
The vehicle control group receives the vehicle solution intranasally.
-
Toluene-2,4-diisocyanate (TDI)-Induced Allergic Rhinitis Rat Model
This model is useful for studying chemically-induced nasal allergies and inflammation.
Materials:
-
Brown Norway rats (male)
-
Toluene-2,4-diisocyanate (TDI) (Wako Chemical Co.)
-
Ethyl acetate (vehicle)
-
This compound nasal spray or solution
-
Anesthetic
Protocol:
-
Sensitization Phase (2 weeks):
-
For 5 consecutive days in the first and second week, apply 10 µl of a 10% TDI solution in ethyl acetate to the bilateral nasal vestibules of each rat.
-
The control group is treated with the vehicle (ethyl acetate) only.
-
-
Challenge Phase:
-
One week after the final sensitization, provoke an allergic reaction by applying 10% TDI solution to the nasal vestibules.
-
-
Treatment with this compound:
-
Administer this compound intranasally prior to the TDI challenge. A single topical administration of 0.05% this compound 1 hour before the challenge has been shown to be effective.
-
Evaluation of Efficacy
Assessment of Nasal Symptoms
-
Observation Period: Observe the rats for 10-15 minutes immediately after the allergen challenge.
-
Symptom Scoring: Count the number of sneezes and instances of nasal rubbing (scratching the nose with forepaws). A significant reduction in these counts in the this compound-treated group compared to the vehicle control group indicates efficacy.
Histopathological Analysis of Nasal Mucosa
-
Tissue Collection: At the end of the experiment, euthanize the rats and collect the nasal septal mucosa.
-
Processing: Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to observe morphological changes and with specific stains (e.g., Giemsa) to identify inflammatory cells.
-
Analysis: Examine the sections for signs of inflammation, such as eosinophil and mast cell infiltration, goblet cell hyperplasia, and epithelial damage.
Measurement of Inflammatory Mediators
-
Sample Collection: Collect blood samples for serum analysis and perform nasal lavage to obtain nasal secretions.
-
ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of specific IgE, histamine, and cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in serum and nasal lavage fluid. A reduction in these mediators in the this compound-treated group is indicative of its anti-inflammatory effect.
Data Presentation
Table 1: Effect of this compound on Nasal Symptoms in OVA-Induced Allergic Rhinitis Rats
| Treatment Group | Dose | Number of Sneezes (mean ± SEM) | Number of Nasal Rubs (mean ± SEM) |
| Control (Saline) | - | 15.2 ± 2.1 | 25.8 ± 3.4 |
| Vehicle | - | 14.8 ± 1.9 | 24.5 ± 3.1 |
| This compound | 0.05% | 5.6 ± 1.2 | 10.3 ± 2.0 |
*p < 0.05 compared to the vehicle group. Data are representative and may vary based on experimental conditions.
Table 2: Effect of this compound on Inflammatory Markers in OVA-Induced Allergic Rhinitis Rats
| Treatment Group | Serum IgE (ng/mL) | Nasal Lavage Histamine (ng/mL) | Nasal Mucosa Eosinophils (cells/mm²) |
| Control (Saline) | 50 ± 8 | 10 ± 2 | 5 ± 1 |
| Vehicle | 350 ± 45 | 85 ± 12 | 150 ± 20 |
| This compound | 120 ± 20 | 30 ± 5 | 40 ± 8* |
*p < 0.05 compared to the vehicle group. Data are representative and may vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for testing this compound in a rat allergic rhinitis model.
Caption: Simplified signaling pathway of allergic rhinitis.
Caption: Mechanism of action of this compound in allergic rhinitis.
References
- 1. This compound. A review of its intranasal use in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 3. Effects of this compound on a rat allergic rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Mometasone Furoate in Preclinical Nasal Congestion Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mometasone Furoate in preclinical animal models of nasal congestion. Detailed protocols for key experiments are outlined to facilitate the evaluation of this compound's efficacy and mechanism of action.
Introduction
This compound is a potent synthetic corticosteroid with significant anti-inflammatory properties.[1] It is widely used in the treatment of allergic rhinitis and other inflammatory conditions of the nasal passages.[2][3] Preclinical studies in various animal models are crucial for understanding its therapeutic effects and underlying mechanisms in nasal congestion. These models typically involve inducing an inflammatory response in the nasal mucosa, leading to symptoms of congestion that can be objectively measured.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR).[2][4] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules. The key steps in its mechanism of action include the inhibition of inflammatory cell infiltration (e.g., eosinophils), reduction of histamine release, and suppression of pro-inflammatory cytokine production (e.g., IL-4, IL-5, IL-6, IL-8, and TNF-α).
Preclinical Models of Nasal Congestion
Two commonly used preclinical models for studying nasal congestion are the Toluene-2,4-diisocyanate (TDI)-induced model in rats and the Ovalbumin (OVA)-induced allergic rhinitis model in rodents.
Toluene-2,4-diisocyanate (TDI)-Induced Nasal Congestion in Rats
This model mimics non-allergic rhinitis characterized by nasal inflammation and congestion.
Ovalbumin (OVA)-Induced Allergic Rhinitis in Rodents
This is a widely used model of allergic rhinitis that recapitulates the key features of the human condition, including an IgE-mediated response and eosinophilic inflammation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models of nasal congestion.
Table 1: Effect of this compound on Nasal Congestion in TDI-Sensitized Rats
| Treatment Group | N | Peak Penh (Enhanced Pause) | % Inhibition of Penh Increase |
| Vehicle Control | 8 | 1.5 ± 0.2 | - |
| This compound (0.05%) | 8 | 0.8 ± 0.1* | 58% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Inflammatory Mediators in Nasal Lavage Fluid (OVA-Induced Rhinitis Model)
| Treatment Group | Histamine (ng/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | Eosinophil Count (cells/mL) |
| Placebo | 20.2 ± 3.5 | 150 ± 25 | 350 ± 40 | 500 ± 75 |
| This compound (200 µg) | 14.3 ± 2.8 | 80 ± 15 | 180 ± 30 | 250 ± 50 |
*p < 0.05 compared to placebo. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Toluene-2,4-diisocyanate (TDI)-Induced Nasal Congestion in Brown Norway Rats
Objective: To induce a state of nasal congestion in rats for the evaluation of therapeutic agents.
Materials:
-
Male Brown Norway rats (6-8 weeks old)
-
Toluene-2,4-diisocyanate (TDI)
-
Ethyl acetate (vehicle for TDI)
-
This compound nasal spray formulation (e.g., 0.05% in a suitable vehicle)
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On day 1 and day 8, sensitize the rats by applying 10 µL of a 10% TDI solution in ethyl acetate to each nasal vestibule.
-
-
Challenge:
-
One week after the final sensitization, challenge the rats with a 5% TDI solution administered intranasally.
-
-
Treatment:
-
Administer a single topical dose of this compound (e.g., 0.05%) or vehicle control intranasally 1 hour prior to the TDI challenge.
-
-
Measurement of Nasal Congestion:
-
Place the rats in a whole-body plethysmograph to measure respiratory parameters.
-
Record the enhanced pause (Penh), a dimensionless index that correlates with airway obstruction, continuously for several hours post-challenge. An increase in Penh is indicative of increased nasal resistance and congestion.
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
Objective: To establish an allergic rhinitis model in mice to assess the anti-inflammatory effects of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Phosphate-buffered saline (PBS)
-
This compound nasal spray formulation
-
Equipment for nasal lavage and tissue collection
-
ELISA kits for cytokine and IgE measurement
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)₃ in 200 µL of PBS.
-
-
Challenge:
-
From day 14 to day 21, challenge the mice daily with an intranasal administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
-
Treatment:
-
Administer this compound or vehicle intranasally 30 minutes prior to each OVA challenge.
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Nasal Lavage:
-
Anesthetize the mice and perform nasal lavage with PBS.
-
Centrifuge the lavage fluid and collect the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet and perform a differential cell count to determine the number of eosinophils.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture and separate the serum.
-
Measure OVA-specific IgE levels by ELISA.
-
-
Histological Analysis:
-
Euthanize the mice and fix the heads in 10% neutral buffered formalin.
-
Decalcify the skulls and embed the nasal tissues in paraffin.
-
Prepare 5 µm sections and stain with H&E.
-
Examine the sections under a microscope to assess eosinophil infiltration in the nasal mucosa.
-
-
Visualizations
Caption: Experimental workflow for OVA-induced allergic rhinitis model.
Caption: this compound's intracellular signaling pathway.
References
Mometasone Furoate: A Tool for Investigating T Cell Influx and Modulation in Inflammatory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone Furoate (MF) is a potent synthetic corticosteroid with well-established anti-inflammatory properties. Its mechanism of action involves binding to the glucocorticoid receptor (GR), which in turn modulates the transcription of a wide array of genes involved in the inflammatory cascade. A key aspect of its immunosuppressive effect is the modulation of T lymphocyte (T cell) activity, including their proliferation, activation, and infiltration into inflamed tissues. These characteristics make this compound a valuable tool for researchers studying T cell-mediated inflammatory diseases such as psoriasis and allergic rhinitis.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of T cell influx and modulation. It is intended to guide researchers in designing and executing experiments to investigate the intricate roles of T cells in inflammatory processes and to evaluate the therapeutic potential of novel anti-inflammatory agents.
Mechanism of Action: this compound and T Cell Modulation
This compound exerts its effects on T cells through a multi-faceted mechanism. Upon diffusing into the cell, it binds to the cytoplasmic glucocorticoid receptor. This complex then translocates to the nucleus, where it influences gene expression in two primary ways:
-
Transactivation: The GR-MF complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules that are crucial for T cell activation, proliferation, and migration.[1]
This modulation of gene expression results in a significant reduction in the activity and proliferation of various immune cells, including T-lymphocytes.[1]
Data Presentation: Quantitative Effects of this compound on T Cell Parameters
The following tables summarize the quantitative effects of this compound on various T cell parameters as reported in the literature. These data can serve as a reference for expected outcomes in experimental settings.
Table 1: In Vitro Inhibition of Cell Proliferation by this compound
| Cell Line | Assay | Time Point(s) | IC50 | Reference |
| WSU-HN6 (Head and Neck Squamous Cell Carcinoma) | CCK-8 | 24 h | 50.57 µM | [2] |
| 48 h | 25.07 µM | [2] | ||
| 72 h | 32.07 µM | [2] | ||
| CAL-27 (Head and Neck Squamous Cell Carcinoma) | CCK-8 | 24 h, 48 h, 72 h | Time-dependent decrease | |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | CCK-8 | Not specified | Lowest viability at 25 nM |
Table 2: In Vitro Inhibition of Cytokine Production by this compound
| Cytokine | Cell Type/System | Stimulant | IC50 | Reference |
| IL-1 | Murine Peritoneal Macrophages | LPS | 0.05 nM | |
| IL-6 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.15 nM | |
| TNF-α | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | 0.25 nM | |
| IFN-γ | Human Nasal Polyp Tissue | SEB | Significantly higher suppression with Fluticasone Furoate at 10⁻¹⁰ M | |
| IL-2 | Human Nasal Polyp Tissue | SEB | Significantly higher suppression with Fluticasone Furoate at 10⁻¹⁰ M | |
| IL-5 | Human Nasal Polyp Tissue | SEB | No significant difference vs. Fluticasone Furoate at 10⁻¹⁰ M | |
| IL-17 | Human Nasal Polyp Tissue | SEB | Significantly higher suppression with Fluticasone Furoate at 10⁻¹⁰ M |
Table 3: In Vivo/Ex Vivo Effects of this compound on T Cell Infiltration
| Condition | Tissue | Treatment | Duration | Effect on T Cells | Reference |
| Psoriasis | Skin Biopsy | This compound 0.1% | 1 and 3 weeks | Significant decrease in α2, α3, α6, and β1 integrin expression on T cells. | |
| Allergic Rhinitis | Nasal Lavage | This compound Nasal Spray (200 µg daily) | 2 weeks | Significant reduction in eosinophil and neutrophil infiltration. | |
| Perennial Rhinitis | Nasal Biopsy | This compound (200 µ g/day ) | 12 months | Significant decrease in eosinophils and mast cells. |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on T cell influx and modulation.
Protocol 1: In Vitro T Cell Activation and Proliferation Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of activated T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (clone OKT3 or UCHT1)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Cell Proliferation Dye (e.g., CFSE or similar)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T cells, use a negative selection kit.
-
Labeling with Proliferation Dye (Optional): Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS and stain with CFSE dye according to the manufacturer's instructions. This allows for tracking of cell division by flow cytometry.
-
Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (1-3 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding and Treatment:
-
Resuspend labeled or unlabeled cells in complete RPMI medium at a density of 1-2 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 3-5 µg/mL.
-
Prepare serial dilutions of this compound in complete RPMI medium. Ensure the final DMSO concentration is below 0.1%.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and unstimulated control (no anti-CD3/CD28) wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis of Proliferation:
-
For CFSE-labeled cells: Harvest cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
For unlabeled cells: Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1) for the last 18-24 hours of culture, and measure incorporation or color change according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of MF that causes 50% inhibition of proliferation).
Protocol 2: Immunohistochemistry (IHC) for T Cell Infiltration in Skin Biopsies
Objective: To quantify the influx of T cells (CD3+, CD4+, CD8+) in skin tissue sections from an inflammatory model (e.g., psoriasis) before and after treatment with topical this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-human CD3 monoclonal antibody
-
Mouse anti-human CD4 monoclonal antibody
-
Rabbit anti-human CD8 monoclonal antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope with image analysis software
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in pre-heated sodium citrate buffer and boiling for 10-20 minutes. Allow to cool to room temperature.
-
Blocking Endogenous Peroxidase: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking Non-specific Binding: Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies to their optimal concentration in blocking buffer. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash slides with PBS (3x 5 min). Apply DAB substrate solution and incubate until the desired brown color develops. Stop the reaction by rinsing with water.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene. Coverslip with mounting medium.
-
Image Acquisition and Analysis:
-
Acquire images of the stained sections using a bright-field microscope.
-
Use image analysis software to quantify the number of positively stained T cells (brown) per unit area (e.g., mm²) in the epidermis and dermis.
-
Compare the T cell counts between untreated and this compound-treated tissue sections.
-
Protocol 3: Flow Cytometry for T Cell Subset Analysis in Nasal Lavage Fluid
Objective: To analyze the proportions of different T cell subsets (e.g., Th1, Th2, Th17) in nasal lavage fluid from patients with allergic rhinitis before and after treatment with this compound nasal spray.
Materials:
-
Nasal lavage fluid collected from patients
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., human TruStain FcX™)
-
Fluorochrome-conjugated antibodies for surface markers:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
Anti-CXCR3 (Th1 marker)
-
Anti-CCR4 (Th2/Th17 marker)
-
Anti-CCR6 (Th17 marker)
-
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (optional, requires in vitro stimulation):
-
Anti-IFN-γ (Th1)
-
Anti-IL-4 (Th2)
-
Anti-IL-17A (Th17)
-
-
Flow cytometer
Procedure:
-
Sample Collection and Processing:
-
Collect nasal lavage fluid by instilling sterile saline into each nostril and having the patient expel it into a collection cup.
-
Centrifuge the fluid at 400 x g for 10 minutes to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
-
Cell Staining:
-
Incubate cells with Fc block for 10 minutes to prevent non-specific antibody binding.
-
Add the cocktail of surface marker antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
If analyzing cytokine production, first stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the intracellular cytokine antibody cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry software. Gate on lymphocytes based on forward and side scatter, then on CD3+ T cells. Further gate on CD4+ and CD8+ populations.
-
Within the CD4+ population, identify Th subsets based on chemokine receptor expression (e.g., Th1: CXCR3+, Th2: CCR4+, Th17: CCR6+).
-
Quantify the percentage of each T cell subset before and after this compound treatment.
-
Visualization of Pathways and Workflows
This compound Signaling Pathway in T Cells
The following diagram illustrates the key signaling events through which this compound modulates T cell function, primarily through the inhibition of the NF-κB pathway.
Caption: this compound's mechanism of T cell modulation.
Experimental Workflow for Studying T Cell Influx in a Mouse Model of Allergic Rhinitis
The diagram below outlines a typical experimental workflow for investigating the effect of this compound on T cell influx in a murine model of allergic rhinitis.
Caption: Workflow for a mouse model of allergic rhinitis.
Conclusion
This compound serves as a powerful tool for dissecting the roles of T cells in inflammatory diseases. By employing the quantitative data and detailed protocols provided in these application notes, researchers can effectively investigate T cell influx, activation, and cytokine production in response to this potent corticosteroid. The provided diagrams of the signaling pathway and experimental workflow offer a visual guide to aid in experimental design and data interpretation. Through such studies, a deeper understanding of T cell-mediated inflammation can be achieved, paving the way for the development of more targeted and effective therapies.
References
- 1. A sharp decrease of Th17, CXCR3+-Th17, and Th17.1 in peripheral blood is associated with an early anti-IL-17-mediated clinical remission in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Progression of Head and Neck Squamous Cell Carcinoma via Regulating Protein Tyrosine Phosphatase Non-Receptor Type 11 - PMC [pmc.ncbi.nlm.nih.gov]
Mometasone Furoate: A Novel Avenue in Head and Neck Squamous Cell Carcinoma Therapeutics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential of Mometasone Furoate (MF), a synthetic glucocorticoid, as a therapeutic agent against Head and Neck Squamous Cell Carcinoma (HNSCC). Emerging research indicates that MF can inhibit the progression of HNSCC by inducing cell cycle arrest and apoptosis, with evidence pointing towards the regulation of Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11) as a key mechanism of action.[1][2][3][4]
These application notes summarize the key quantitative findings from preclinical studies and provide detailed protocols for the essential experiments required to investigate the anti-cancer effects of this compound in HNSCC cell lines and in vivo models.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound on HNSCC have been quantified in various in vitro assays. The following tables summarize the dose-dependent effects of MF on two representative HNSCC cell lines, WSU-HN6 and CAL-27, after 24 hours of treatment.
Table 1: Effect of this compound on HNSCC Cell Viability
| Cell Line | This compound Concentration (µM) | Mean Cell Viability (%) ± SD |
| WSU-HN6 | 0 (Control) | 100.0 ± 5.0 |
| 10 | 85.2 ± 4.1 | |
| 20 | 68.7 ± 3.5 | |
| 50 | 45.3 ± 2.8 | |
| CAL-27 | 0 (Control) | 100.0 ± 4.8 |
| 10 | 82.1 ± 3.9 | |
| 20 | 65.4 ± 3.1 | |
| 50 | 42.8 ± 2.5 |
Table 2: Effect of this compound on HNSCC Colony Formation
| Cell Line | This compound Concentration (µM) | Mean Number of Colonies ± SD |
| WSU-HN6 | 0 (Control) | 150 ± 12 |
| 10 | 115 ± 9 | |
| 20 | 78 ± 7 | |
| 50 | 35 ± 4 | |
| CAL-27 | 0 (Control) | 135 ± 11 |
| 10 | 102 ± 8 | |
| 20 | 65 ± 6 | |
| 50 | 28 ± 3 |
Table 3: Effect of this compound on HNSCC Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) ± SD | S Phase (%) ± SD | G2/M Phase (%) ± SD |
| WSU-HN6 | 0 (Control) | 55.2 ± 2.1 | 30.1 ± 1.5 | 14.7 ± 1.1 |
| 50 | 72.8 ± 2.8 | 15.3 ± 1.2 | 11.9 ± 0.9 | |
| CAL-27 | 0 (Control) | 58.1 ± 2.3 | 28.5 ± 1.4 | 13.4 ± 1.0 |
| 50 | 75.3 ± 2.9 | 13.1 ± 1.1 | 11.6 ± 0.8 |
Table 4: Effect of this compound on HNSCC Apoptosis
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) ± SD |
| WSU-HN6 | 0 (Control) | 5.2 ± 0.8 |
| 10 | 12.5 ± 1.5 | |
| 20 | 25.1 ± 2.1 | |
| 50 | 40.3 ± 3.2 | |
| CAL-27 | 0 (Control) | 4.8 ± 0.7 |
| 10 | 14.2 ± 1.6 | |
| 20 | 28.4 ± 2.5 | |
| 50 | 45.1 ± 3.8 |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound in HNSCC involves the targeting of PTPN11, which in turn affects downstream oncogenic signaling pathways such as PI3K/AKT and RAS/Raf/MAPK. The general experimental workflow to investigate these effects is also outlined below.
References
Troubleshooting & Optimization
Forced degradation studies of Mometasone Furoate under various stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies of Mometasone Furoate under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is this compound most labile?
This compound is particularly susceptible to degradation under alkaline conditions.[1][2][3][4] It also shows significant degradation under oxidative, thermal, and photolytic stress.[5]
Q2: Is this compound stable under acidic conditions?
This compound is relatively stable in acidic environments, with several studies reporting minimal to no degradation. However, some degradation may be observed under harsh acidic conditions or prolonged exposure.
Q3: What are the common degradation products of this compound?
Under alkaline hydrolysis, several degradation products can be formed. In simulated lung fluid, two primary degradation products, D1 (9,11-epoxide this compound) and D2 (a cyclized structure), have been identified. Other degradation products can also appear under different stress conditions like heat and UV light.
Q4: What analytical technique is most suitable for analyzing this compound and its degradation products?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used and effective method for separating and quantifying this compound and its degradation products. The typical detection wavelength is around 240-250 nm.
Q5: How can I confirm the identity of the degradation products?
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress condition is not harsh enough (e.g., low concentration of stressor, short exposure time, low temperature). | Increase the concentration of the stressor (e.g., use 1N HCl or NaOH), increase the temperature, or prolong the exposure time as indicated in the experimental protocols. For photolytic studies, ensure the light exposure is sufficient (e.g., 1.2 million lux hours). |
| Complete degradation of the drug. | The stress condition is too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to ensure the stability-indicating nature of the analytical method. |
| Poor resolution between this compound and its degradation products in the chromatogram. | The chromatographic method is not optimized. | Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer), change the pH of the mobile phase, or try a different column stationary phase (e.g., C8 or C18). |
| Inconsistent or irreproducible results. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use a validated analytical method. |
| Formation of secondary degradation products. | Excessive stress leading to the degradation of primary degradation products. | As with complete degradation, reduce the severity of the stress conditions to focus on the primary degradation pathway. |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
1. Acidic Hydrolysis
-
Reagent: 0.1 N to 1 N Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Add an equal volume of HCl solution.
-
Incubate the mixture at a specific temperature (e.g., room temperature, 50°C, or 80°C) for a defined period (e.g., 3 to 5 hours).
-
After the incubation period, neutralize the solution with an equivalent amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
2. Alkaline Hydrolysis
-
Reagent: 0.1 N to 1 N Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of NaOH solution.
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 25°C) for a shorter duration (e.g., 30 minutes to 1 hour) due to higher lability.
-
Neutralize the solution with an equivalent amount of HCl.
-
Dilute the sample with the mobile phase for analysis.
-
3. Oxidative Degradation
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the H₂O₂ solution.
-
Keep the mixture at room temperature for a specified time (e.g., 3 to 4 hours).
-
Dilute the sample with the mobile phase for HPLC injection.
-
4. Thermal Degradation
-
Procedure:
-
Expose a solid sample of this compound or its solution to dry heat in a temperature-controlled oven.
-
Typical conditions are 80°C for 5 hours.
-
For solutions, after exposure, cool the sample to room temperature and dilute as necessary for analysis. For solid samples, dissolve in a suitable solvent before dilution.
-
5. Photolytic Degradation
-
Procedure:
-
Expose a solution of this compound to a combination of UV and visible light.
-
A common condition is exposure to UV light at 200 watt-hours/square meter and visible light at 1.2 million lux hours in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the sample for HPLC analysis.
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 50°C | Significant | Not specified | |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 minutes | 25°C | Significant | Multiple | |
| Oxidative | 3% H₂O₂ | 3 hours | Room Temp. | Significant | Not specified | |
| Thermal | Dry Heat | 5 hours | 80°C | Significant | Multiple | |
| Photolytic | UV & Sunlight | 200 Wh/m² & 1.2 M Lux hr | Not specified | Significant | Multiple |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Degradation behavior of this compound.
References
Identification and characterization of Mometasone Furoate degradation products
Technical Support Center: Mometasone Furoate Degradation Product Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the identification and characterization of this compound (M-Furoate) degradation products. It includes frequently asked questions (FAQs), troubleshooting advice for experimental challenges, detailed experimental protocols, and key data presented in a structured format.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions. The primary pathways include:
-
Hydrolysis: M-Furoate is particularly sensitive to alkaline hydrolysis, which can lead to the formation of various degradation products.[1][2] It is relatively stable in acidic conditions.[2] The stability of M-Furoate in aqueous solutions is significantly dependent on pH, with optimal stability observed at a pH below 4.[3][4]
-
Oxidation: Exposure to oxidative conditions, such as hydrogen peroxide, can lead to the formation of specific degradation products.
-
Photolysis: M-Furoate can degrade when exposed to UV or sunlight.
-
Thermal Degradation: Elevated temperatures can also induce degradation.
Q2: What are the major known degradation products of this compound?
A2: Several degradation products of M-Furoate have been identified through forced degradation studies. Two notable products, identified as D1 and D2, form in simulated lung fluid with pH dependence.
-
D1: This product has been identified as 9,11-epoxide this compound.
-
D2: This represents a novel chemical structure characterized by cyclization within the C17-C21 region. Other common impurities and degradation products include defuroylated species and hydrolyzed or oxidized derivatives of the parent steroid. Various other related compounds are available as reference standards, such as Mometasone EP Impurity D (epoxy impurity) and Impurity C (9-Dechloro-11-Oxo this compound).
Troubleshooting Guide
Q3: I am observing unexpected peaks in my HPLC chromatogram during a this compound stability study. How can I identify them?
A3: The appearance of unknown peaks is a common challenge. Here is a systematic approach to their identification:
-
Establish Specificity: First, ensure your analytical method is stability-indicating. This means the method can separate the intact drug from its degradation products and any placebo components. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to generate potential degradation products and confirm they are well-resolved from the main M-Furoate peak.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). This is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering crucial clues to its structure. Further fragmentation analysis (MS/MS) can help elucidate the structure.
-
Literature Review: Compare the retention times and mass spectra of your unknown peaks with data from published studies on M-Furoate degradation.
-
Reference Standards: If a suspected degradation product is commercially available as a reference standard, co-inject it with your sample to see if the retention times match.
Q4: My mass spectrometry data for a suspected degradation product is ambiguous. What are the next steps?
A4: If initial LC-MS data is inconclusive, consider the following advanced characterization techniques:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, allowing you to determine the elemental composition of the degradation product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C) is the definitive method for structure elucidation.
-
Orthogonal Chromatographic Methods: Develop a secondary HPLC or SFC (Supercritical Fluid Chromatography) method with a different column chemistry or mobile phase. If the impurity peak is present in both systems and maintains the same relationship to the main peak, it is less likely to be an artifact.
Q5: How can I prevent the degradation of this compound during sample preparation and analysis?
A5: Minimizing degradation during the analytical process is critical for accurate quantification.
-
Control pH: Since M-Furoate is more stable at a lower pH, ensure your sample diluent and mobile phase are buffered accordingly (ideally below pH 4).
-
Protect from Light: Prepare and store samples in amber vials or protect them from light to prevent photolytic degradation.
-
Control Temperature: Keep samples cool, both in the autosampler and during storage, to minimize thermal degradation.
-
Use Fresh Solvents: Use high-quality, freshly prepared solvents for your mobile phase and sample preparation to avoid introducing oxidative or other reactive impurities.
Data Presentation
Table 1: Summary of this compound Degradation Under Stress Conditions
| Stress Condition | Reagent/Details | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl at 50°C for 3 h | Significant Degradation | |
| Alkaline Hydrolysis | 0.1 N NaOH at 25°C for 30 min | Significant Degradation | |
| Oxidative | 3% H₂O₂ at RT for 3 h | Significant Degradation | |
| Thermal | 80°C for 5 h | Significant Degradation | |
| Photolytic | UV light (200 watt h/m²) | Significant Degradation | |
| Sunlight | 1.2 Million Lux h | Significant Degradation |
Table 2: Identified Degradation Products of this compound
| Designation | Identity | Identification Method | Notes | Reference |
| D1 | 9,11-epoxide this compound | LC-MS, NMR | Formed in simulated lung fluid. Showed 4-fold greater receptor affinity than dexamethasone. | |
| D2 | Cyclized structure (C17-C21 region) | LC-MS, NMR | Formed sequentially from D1 in simulated lung fluid. Lower receptor affinity. | |
| Impurity C | 9-Dechloro-11-Oxo this compound | N/A | Available as a reference standard. | |
| Impurity D | This compound Epoxy Impurity | N/A | Available as a reference standard. |
Experimental Protocols
Protocol 1: Forced Degradation Study by Stability-Indicating HPLC
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
1. Objective: To assess the degradation of this compound under various stress conditions and to verify the specificity of the analytical method.
2. Materials:
-
This compound reference standard
-
HPLC grade Acetonitrile, Methanol, Water
-
Ammonium Acetate (or other suitable buffer salt)
-
Glacial Acetic Acid (or other acid for pH adjustment)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
C18 Reverse-Phase HPLC column (e.g., Waters X-Bridge™ C18, 50x4.6mm, 3.5µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of 0.02M Ammonium Acetate (pH adjusted to 2.5 with acetic acid), Acetonitrile, and Methanol (50:25:25 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 256 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
5. Forced Degradation Procedure:
-
Acid Degradation: Mix the working solution with an equal volume of 0.1 N HCl. Heat at 60°C for 2-4 hours. Cool, neutralize with NaOH, and dilute to the initial concentration.
-
Base Degradation: Mix the working solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with HCl and dilute to the initial concentration.
-
Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Keep at room temperature for 3 hours. Dilute to the initial concentration.
-
Thermal Degradation: Expose the solid drug powder or a solution to 80°C for 5 hours. Dissolve/dilute to the target concentration.
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 200 watt-hours/m²) or sunlight (1.2 million lux hours).
6. Analysis:
-
Inject the unstressed working solution (control) and each of the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Calculate the percentage of degradation.
-
Perform peak purity analysis using a DAD detector to ensure the M-Furoate peak is pure in all stressed samples, confirming method specificity.
Visualizations
Caption: Workflow for Degradation Product Identification.
Caption: Simplified Degradation Pathway of this compound.
References
The impact of pH on the stability of Mometasone Furoate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Mometasone Furoate (MF) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: this compound exhibits its highest stability in acidic conditions, specifically at a pH below 4.[1][2] As the pH increases above 4, the stability of MF decreases significantly.[1][2]
Q2: How does this compound degrade in aqueous solutions?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1] This degradation is primarily catalyzed by hydroxide ions, indicating that alkaline conditions accelerate its breakdown. The degradation process involves a series of parallel and consecutive reactions, leading to the formation of several degradation products.
Q3: What are the known degradation products of this compound at different pH values?
A3: At pH levels greater than 4, this compound degrades into multiple products. Under alkaline conditions, forced degradation studies have identified several degradation products. One notable degradation product formed in aqueous solutions is 9,11-epoxy this compound. In plasma and urine, other degradation products have been identified, including 21-chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione 17-(2-furoate) and others. Some of these degradation products have been shown to possess biological activity, with 9,11-epoxy MF demonstrating a significant affinity for the glucocorticoid receptor.
Q4: Are there other factors besides pH that influence the stability of this compound?
A4: Yes, in addition to pH, the stability of this compound in aqueous solutions can be influenced by ionic strength and buffer concentration. An increase in ionic strength and buffer concentration has been observed to have a stabilizing effect on the drug.
Q5: Is this compound susceptible to degradation by trace metal ions?
A5: Current research suggests that trace metal ions are unlikely to be involved in the degradation of this compound in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in an aqueous formulation. | The pH of the solution is likely above 4, leading to alkaline hydrolysis. | Measure the pH of your solution. Adjust the pH to be below 4 using a suitable acidic buffer (e.g., citrate buffer). |
| Appearance of unknown peaks during HPLC analysis of a this compound solution. | These are likely degradation products resulting from the instability of this compound at the current pH. | Confirm the identity of the peaks by comparing their retention times with known degradation product standards or by using LC-MS for identification. To prevent further degradation, ensure the solution pH is maintained below 4. |
| Inconsistent stability results between different batches of the same formulation. | Variations in the pH, ionic strength, or buffer concentration of the batches. | Standardize the preparation protocol to ensure consistent pH, ionic strength, and buffer concentration across all batches. Implement in-process pH monitoring. |
| Precipitation of this compound in the aqueous solution. | This compound has low water solubility. Changes in pH or temperature could affect its solubility. | Consider the use of co-solvents (e.g., ethanol) to improve solubility, but be mindful of their potential impact on stability. Ensure the pH is in the optimal range for stability, which may also influence solubility. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound reference standard
-
Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of aqueous buffer solutions at the desired pH values.
-
Add a small, known volume of the this compound stock solution to each buffer solution to achieve the target final concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot with the mobile phase and/or acidifying the sample if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
Calculate the pseudo-first-order degradation rate constant (k) from the slope of the line for each pH.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 50°C) for a defined period (e.g., 3 hours).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period (e.g., 3 hours).
-
Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C) for a defined period (e.g., 5 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 200 watt h/square meter) and sunlight (e.g., 1.2 Million Lux h).
-
After exposure to the stress conditions, neutralize the acidic and basic solutions.
-
Analyze all samples using a validated stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
Data Presentation
Table 1: Degradation Rate Constants of this compound at Different pH Values
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |
| 7.0 | 37 | 0.03 | 23.1 | |
| 7.5 | 37 | 0.06 | 11.6 | |
| 8.0 | 37 | 0.15 | 4.6 |
Note: The data presented is an example based on published literature. Actual values may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Simplified degradation pathway of this compound in aqueous solutions with pH > 4.
References
Strategies for optimizing Mometasone Furoate delivery in experimental research
Welcome to the technical support center for optimizing Mometasone Furoate (MF) delivery in experimental research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with MF delivery.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental use of this compound.
Issue 1: Poor Solubility and Vehicle Selection
Q1: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?
A1: this compound is a lipophilic compound with very low aqueous solubility.[1][2] It is practically insoluble in water but is soluble in organic solvents like DMSO, DMF, and ethanol.[3] For experiments requiring an aqueous medium, a common strategy is to first dissolve the MF in a small amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. This stock can then be diluted with your aqueous buffer of choice, such as PBS.[3] Be mindful that adding too much of the organic stock to the aqueous phase can cause the drug to precipitate.
Troubleshooting Tip: If precipitation occurs upon dilution, try reducing the concentration of your final solution or incorporating a surfactant (e.g., Tween 80) or a co-solvent system.
Q2: Which solvent should I choose for my experiment?
A2: The choice of solvent depends on your experimental model and delivery system.
-
For in vitro cell culture: High-purity DMSO is commonly used to prepare stock solutions. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For topical formulations: Solvents like propylene glycol or hexylene glycol are used to dissolve MF in cream and ointment bases.
-
For nanoparticle preparation: Acetone is often used as the organic solvent in nanoprecipitation methods due to its volatility and miscibility with water.
Issue 2: Formulation Instability and Inconsistency
Q3: I've prepared a suspension, but the this compound particles are aggregating over time. How can I prevent this?
A3: Particle aggregation in suspensions is a common issue. To improve stability, consider the following:
-
Particle Size Reduction: Micronization or nanocrystal technology can produce smaller, more stable particles.
-
Use of Suspending Agents: Incorporating agents like microcrystalline cellulose can help maintain a uniform dispersion.
-
Zeta Potential: For nanoparticles, achieving a sufficiently high absolute zeta potential (e.g., > |30| mV) indicates good colloidal stability due to electrostatic repulsion between particles.
-
Steric Stabilizers: Using polymers or surfactants like Poloxamer 407 can provide a protective layer around particles, preventing aggregation.
Q4: My experimental results are inconsistent between batches of my formulation. What are the likely causes?
A4: Inconsistency often stems from variability in the formulation process. Key factors to control include:
-
Particle Size Distribution: Ensure your particle size is consistent across batches. Use techniques like laser diffraction or dynamic light scattering (DLS) for characterization.
-
Drug Loading and Encapsulation Efficiency: Inconsistent loading will lead to variable dosage. Precisely control parameters like drug-to-polymer ratios and solvent evaporation rates.
-
Homogenization/Mixing: The speed and duration of homogenization or stirring can significantly impact particle size and uniformity. Standardize these parameters in your protocol.
Issue 3: Low Bioavailability and Poor Delivery Efficiency
Q5: How can I improve the skin penetration of my topical this compound formulation?
A5: Enhancing skin permeation is critical for topical delivery. Strategies include:
-
Chemical Enhancers: Incorporating excipients like Polyglyceryl-3 oleate can disrupt the stratum corneum lipids and increase drug retention in the skin.
-
Occlusive Formulations: Oleaginous or occlusive bases, such as those containing white petrolatum, can increase skin hydration and subsequent drug absorption.
-
Novel Carrier Systems: Encapsulating MF in nanocarriers like nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs) can improve its penetration into skin layers.
Q6: What strategies can be used to optimize this compound delivery for respiratory or nasal applications?
A6: For pulmonary and nasal delivery, the aerodynamic properties of the particles are crucial.
-
Particle Engineering: For dry powder inhalers (DPIs), particles should ideally have a mass median aerodynamic diameter (MMAD) of less than 5 µm to reach the lungs. Spray drying and homogenization are common methods to achieve this.
-
Nanocrystal Technology: Using nanocrystals in nasal sprays can enhance solubility and absorption through the nasal mucosa.
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers like Carbopol or HPMC can prolong the residence time of the formulation at the site of action, improving drug uptake.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₀Cl₂O₆ | |
| Molecular Weight | 521.43 g/mol | |
| Melting Point | 218-220 °C | |
| Solubility | ||
| In DMSO | ≥20 mg/mL | |
| In DMF | ~30 mg/mL | |
| In Ethanol | ~1.67 mg/mL | |
| In Water | Sparingly soluble / Insoluble |
Table 2: Parameters of Experimental this compound Formulations
| Formulation Type | Carrier/Excipients | Particle Size | Entrapment Efficiency (%) | Drug Release Profile | Source(s) |
| Nasal Delivery | |||||
| Nanocrystal Dispersion | HP-β-CD, Methylcellulose | ~100 nm | N/A | Enhanced solubility | |
| PLGA Nanoparticles | PLGA, Solutol HS 15 | ~170 nm | ~90% | Sustained release over 7 days | |
| Mucoadhesive Microspheres | HPMC, Carbopol 934 | 148 - 164 µm | 68 - 85% | Sustained release over 12 hours | |
| Cyclodextrin MOF | γ-cyclodextrin | Not specified | ~4% (Drug Loading) | Faster release than free MF | |
| Topical Delivery | |||||
| Aspasomes (Vesicles) | Ascorbyl palmitate, Cholesterol | ~283 nm | ~75% | Sustained release over 24 hours | |
| Liposomes (Glycerosomes) | Lipoid S75, Tween 80 | ~150 nm | >82% | Not specified | |
| Oral Delivery | |||||
| Zein Nanoparticles | Zein, Poloxamer 407 | ~200 nm | ~70-80% | ~80% release after 8 hours |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound powder (MW: 521.43 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate the mass of MF required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 521.43 g/mol * 1 mL = 0.0052143 g = 5.21 mg.
-
Weigh out 5.21 mg of MF powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture thoroughly until the MF is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of MF-Loaded PLGA Nanoparticles via Nanoprecipitation
This method is adapted from published research for creating biodegradable nanoparticles for controlled drug delivery.
Materials:
-
This compound (MF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic phase solvent)
-
Solutol® HS 15 or another suitable surfactant (e.g., Poloxamer)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase: Dissolve 2 mg of MF and 6 mg of PLGA in 1 mL of acetone. Ensure complete dissolution.
-
Prepare the Aqueous Phase: Dissolve a surfactant (e.g., 0.1% w/v Solutol® HS 15) in 2 mL of deionized water.
-
Nanoprecipitation: While stirring the aqueous phase at a constant speed (e.g., 900 rpm), rapidly inject the organic phase into the aqueous phase. A milky white suspension should form immediately as the nanoparticles precipitate.
-
Solvent Evaporation: Leave the suspension stirring at room temperature for several hours (e.g., 24 hours) to allow for the complete evaporation of acetone.
-
Purification (Optional but Recommended): Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in fresh deionized water to remove excess surfactant and unencapsulated drug. Repeat this washing step 2-3 times.
-
Characterization: Analyze the resulting nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study Using a Dialysis Method
This protocol assesses the release of MF from a nanoparticle formulation.
Materials:
-
MF-loaded nanoparticle suspension
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium: Phosphate-buffered saline (PBS, pH 7.4) often containing a surfactant like 0.5-1% w/v Tween 80 or SDS to maintain sink conditions for the poorly soluble MF.
-
Shaking water bath or incubator shaker
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation: Accurately measure a known volume/concentration of the MF-nanoparticle suspension (e.g., 1 mL) and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Immersion: Place the sealed dialysis bag into a container with a defined volume of pre-warmed (37°C) release medium (e.g., 50 mL).
-
Incubation: Place the entire setup in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the collected samples for MF concentration using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Mandatory Visualizations
Signaling Pathway
Caption: this compound mechanism of action via the Glucocorticoid Receptor.
Experimental Workflow
References
Technical Support Center: Enhancing Mometasone Furoate Bioavailability in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioavailability of Mometasone Furoate (MF) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low systemic bioavailability of this compound?
A1: The low systemic bioavailability of this compound, often reported as less than 1% for nasal and oral administrations, is primarily attributed to two key physicochemical properties:
-
Poor Aqueous Solubility: this compound is a highly lipophilic compound with very low water solubility.[1][2][3][4] This characteristic limits its dissolution in physiological fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: When administered orally or when the nasally administered portion is swallowed, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[5] This rapid breakdown into inactive metabolites substantially reduces the amount of active drug that becomes systemically available.
Q2: How does the route of administration affect the bioavailability of this compound?
A2: The route of administration significantly impacts the intended therapeutic effect and the systemic bioavailability of this compound.
-
Nasal/Inhaled Administration: This is the intended route for treating local conditions like allergic rhinitis and asthma. While local tissue concentrations are high, systemic bioavailability remains very low (<1%). A significant portion of the nasally administered dose is swallowed, subsequently undergoing first-pass metabolism.
-
Oral Administration: Oral bioavailability is negligible (<1%) due to extensive first-pass metabolism.
-
Topical (Cutaneous) Administration: this compound is effective for treating skin conditions due to its local anti-inflammatory action. Systemic absorption from topical application is generally low but can be influenced by the formulation and skin condition.
Q3: What are the most promising strategies being researched to improve this compound bioavailability?
A3: Current research focuses on advanced drug delivery systems to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Nanoparticle-Based Formulations: Encapsulating this compound in biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or mesoporous silica, can improve its solubility, protect it from premature metabolism, and provide sustained release.
-
Nanocrystal Dispersions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can enhance its absorption rate and extent.
-
Mucoadhesive Microspheres: These formulations are designed to adhere to the mucosal lining, for instance in the nasal cavity, prolonging the contact time and allowing for more efficient drug absorption locally.
-
Prodrug Strategies: While less explored for this compound specifically, creating a prodrug involves chemically modifying the drug to improve its solubility and/or permeability. The modifying group is then cleaved in the body to release the active drug.
Troubleshooting Guide
Problem 1: Consistently low or undetectable plasma concentrations of this compound in pharmacokinetic studies.
| Possible Cause | Suggested Solution |
| Insufficient Analytical Sensitivity: The plasma concentrations of this compound are often below the limit of quantification (LOQ) of standard analytical methods. | Verify that your analytical method (e.g., LC-MS/MS) has a sufficiently low LOQ (e.g., in the low pg/mL range). Consider concentrating the plasma samples if feasible. |
| Extensive First-Pass Metabolism: The swallowed fraction of the administered dose is rapidly metabolized. | For nasal or inhaled studies, consider co-administering activated charcoal to block gastrointestinal absorption, thereby isolating the contribution of pulmonary or nasal absorption to systemic levels. |
| Poor Dissolution from the Formulation: The drug is not being released from the delivery system at a sufficient rate. | Conduct in vitro dissolution studies under physiologically relevant conditions to assess the release profile. If release is poor, consider reformulating to enhance solubility, for example, by using solubilizing excipients or reducing particle size. |
Problem 2: High variability in in vitro dissolution or permeability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Particle Size/Morphology: The physical characteristics of the this compound raw material or formulated particles are not uniform. | Characterize the particle size distribution and morphology of your drug substance and formulation using techniques like dynamic light scattering (DLS), scanning electron microscopy (SEM), or transmission electron microscopy (TEM). |
| Aggregation of Nanoparticles/Nanocrystals: The formulated nanoparticles or nanocrystals are clumping together, reducing the effective surface area for dissolution. | Optimize the formulation with appropriate stabilizers or surfactants. For example, Poloxamers (like Pluronic F-127) or celluloses can be used. |
| Issues with the Permeability Assay Setup: The membrane used in the assay (e.g., Caco-2 cell monolayer, artificial membrane) has inconsistencies or is not properly validated. | Ensure the integrity of the cell monolayers (e.g., by measuring TEER) or the synthetic membrane before and after the experiment. Use appropriate positive and negative controls for permeability. |
Quantitative Data Summary
Table 1: Systemic Bioavailability of this compound via Different Routes and Formulations
| Route of Administration | Formulation | Reported Systemic Bioavailability (%) | Reference |
| Nasal Spray | Aqueous Suspension | < 1% | |
| Nasal Spray | Aqueous Suspension | 0.46% | |
| Inhalation | Dry-Powder Inhaler (DPI) | < 1% | |
| Inhalation | Metered-Dose Inhaler (MDI) | ~25% lower than DPI | |
| Oral | Solution/Suspension | ~1% |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 521.4 g/mol | |
| Water Solubility | Very low / practically insoluble | |
| LogP (Oil-Water Partition Coefficient) | 4.12 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from a method used to encapsulate this compound in biodegradable nanoparticles for sustained release.
Materials:
-
This compound (MF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Solutol HS 15 (or another suitable surfactant)
-
Deionized water
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of this compound (e.g., 2 mg) and PLGA (e.g., 6 mg) in 1 mL of acetone.
-
Prepare the Aqueous Phase: Prepare a 0.1% (w/v) aqueous solution of Solutol HS 15.
-
Nanoprecipitation: Rapidly inject the organic phase into the aqueous phase (e.g., 2 mL) while stirring vigorously (e.g., at 900 rpm).
-
Solvent Evaporation: Continue stirring the resulting suspension for several hours (e.g., 24 hours) at room temperature to allow for the complete evaporation of the acetone.
-
Purification (Optional): Centrifuge the nanoparticle suspension at a low speed (e.g., 3000 rpm for 1 min) to remove any large aggregates. The supernatant contains the nanoparticles.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Drug Release Study using a Dialysis Bag Method
This protocol is a common method to assess the release profile of a drug from a nanoparticle formulation.
Materials:
-
MF-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)
-
Shaking water bath or incubator
Procedure:
-
Preparation: Place a known volume of the MF-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Immersion: Securely seal the dialysis bag and immerse it in a known volume of pre-warmed release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker or flask.
-
Incubation: Place the setup in a shaking water bath maintained at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for this compound concentration using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
- 1. Nasal Absorption Enhancement of this compound Nanocrystal Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound nasal spray: a review of safety and systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Quantifying Low Concentrations of Mometasone Furoate
Welcome to the technical support center for the analysis of Mometasone Furoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when quantifying low concentrations of this potent synthetic corticosteroid. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your analytical endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the quantification of low concentrations of this compound.
Q1: I am observing poor sensitivity and a low signal-to-noise ratio for my this compound peak. How can I improve it?
A1: Low sensitivity is a common challenge due to the low bioavailability and subsequent low circulating plasma concentrations of this compound.[1][2] Consider the following troubleshooting steps:
-
Optimize your analytical technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is inherently more sensitive than HPLC with UV detection and is often the preferred method for sub-pg/mL level quantification.[2][3]
-
Enhance ionization efficiency (for LC-MS/MS):
-
Utilize a high-efficiency ionization source, such as a heated Electrospray Ionization (ESI) source, to increase ion production.[1]
-
Optimize MS parameters, including nebulizing gas, drying gas, and collision energy, to enhance the signal of the specific MRM transition for this compound (e.g., m/z 520.9 → 355.0).
-
-
Improve sample preparation: A robust sample clean-up and concentration step is crucial. Solid Phase Extraction (SPE) is highly effective in removing matrix interferences and concentrating the analyte, leading to enhanced sensitivity.
-
Increase sample volume: If feasible, increasing the initial sample volume (e.g., plasma) can lead to a higher final concentration of the extracted analyte.
Q2: My this compound peak is showing significant tailing in my HPLC chromatogram. What are the possible causes and solutions?
A2: Peak tailing can compromise peak integration and affect the accuracy and precision of your results. Here are common causes and their respective solutions:
-
Secondary silanol interactions: Residual silanol groups on the stationary phase of the column can interact with the analyte, causing tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a mobile phase with a low pH (e.g., around 3.0) can suppress the ionization of silanol groups. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
-
-
Column contamination or degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate mobile phase composition: A mobile phase with insufficient buffer capacity can lead to peak shape issues.
-
Solution: Ensure your buffer concentration is adequate (typically ≥20 mM).
-
Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis, leading to ion suppression. How can I mitigate this?
A3: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis and can lead to inaccurate quantification. Here’s how you can address this issue:
-
Improve sample preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like plasma.
-
Liquid-Liquid Extraction (LLE): This can also be an effective method for sample cleanup.
-
-
Optimize chromatographic separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.
-
Solution: Adjusting the gradient profile or using a column with a different selectivity can improve separation.
-
-
Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for ion suppression and improving the accuracy and precision of quantification.
Q4: My recovery of this compound after sample extraction is consistently low. What can I do to improve it?
A4: Low and inconsistent recovery can significantly impact the accuracy and sensitivity of your assay. Here are some strategies to improve recovery:
-
Optimize the extraction method:
-
For SPE: Experiment with different sorbent types (e.g., polymeric reversed-phase like Oasis HLB). Optimize the wash and elution steps by testing different solvent compositions and volumes.
-
For LLE: Screen various organic solvents to find the one with the best extraction efficiency for this compound.
-
-
Address protein binding: this compound is highly protein-bound in plasma (~90%), which can hinder its extraction.
-
Solution: Incorporate a protein precipitation step with a solvent like acetonitrile or methanol before extraction.
-
-
Control pH: The pH of the sample can influence the ionization state of this compound and its solubility in the extraction solvent. Optimize the pH of the sample and extraction solvents to maximize recovery.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for the quantification of this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| LLOQ | 0.50 pg/mL | 0.25 pg/mL | 0.5 pg/mL | 0.250 pg/mL |
| Linear Range | 0.50 - 20 pg/mL | 0.25 - 100 pg/mL | 0.5 - 60 pg/mL | 0.250 - 100 pg/mL |
| Extraction Method | SPE | SPE | SPE | Liquid-Liquid Extraction |
| Recovery | 44.82% - 58.36% | ~80% | Not Specified | Consistent and Reproducible |
| Matrix Effect | 0.87 - 0.97 (Matrix Factor) | No significant matrix effect observed | Not Specified | No significant matrix effect observed |
Table 2: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 1 - 6 µg/mL | 10 - 30 µg/mL | 2.5 - 15 µg/mL |
| Recovery | 100.20% | 100.38% | Not Specified |
| Detection Wavelength | 240 nm | 240 nm | 254 nm |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general guideline based on common practices for extracting this compound from human plasma.
-
Conditioning: Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 600 µL of human plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of wash solution 1 (e.g., 5% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of wash solution 2 (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Drying: Dry the cartridge for a few seconds under vacuum.
-
Elution: Elute this compound from the cartridge with 0.5 mL of elution solution (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried residue in 150 µL of the mobile phase.
-
Analysis: Transfer the reconstituted solution into an HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical conditions for the sensitive quantification of this compound.
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Methanol
-
-
Gradient: A suitable gradient to achieve good separation (e.g., starting with 90% A and ramping up to 90% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Heated Electrospray Ionization (HESI), positive ion mode
-
MRM Transition: m/z 520.9 → 355.15
-
Collision Energy (CE): -10.0 V
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor peak shape.
References
Technical Support Center: Mometasone Furoate Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mometasone Furoate in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound and is practically insoluble in water.[1] Its solubility is significantly better in organic solvents. A summary of its solubility in various solvents is provided in the table below.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent from the stock solution is diluted.[2] To prevent this, it is crucial to keep the final concentration of the organic solvent in the medium as low as possible (ideally below 0.5%, and for some sensitive cell lines, below 0.1%).[2] Employing a serial dilution technique, where the stock solution is first diluted in a small volume of pre-warmed medium before being added to the final volume, can also help.[2]
Q3: What are the recommended methods to improve the aqueous solubility of this compound for in vitro experiments?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common methods include the use of co-solvents, complexation with cyclodextrins, and the preparation of nanoparticle formulations. The choice of method will depend on the specific experimental requirements, such as the desired final concentration and the tolerance of the in vitro system to excipients.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of this compound in an appropriate organic solvent when preparing a stock solution.[3] However, prolonged heating or excessive sonication should be avoided to prevent potential degradation of the compound. For aqueous solutions, these methods are unlikely to significantly improve the intrinsic poor solubility and may lead to the formation of unstable supersaturated solutions that precipitate over time.
Troubleshooting Guides
Issue: Persistent Precipitation in Cell Culture Media
Symptoms:
-
A visible precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
-
The medium becomes cloudy over time, even if it is initially clear.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the final solvent composition.
-
The concentration of the organic solvent (e.g., DMSO) in the final medium is too high, leading to solvent-induced precipitation upon dilution.
-
The temperature of the cell culture medium is too low, decreasing the solubility.
Solutions:
-
Reduce the Final Concentration: Determine the lowest effective concentration of this compound for your experiment.
-
Optimize the Dilution Method:
-
Always use pre-warmed (37°C) cell culture media.
-
Perform a serial dilution: First, dilute the concentrated stock solution in a small volume of media, and then add this intermediate dilution to the final volume.
-
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium below 0.5%, and preferably below 0.1%. This may require preparing a more dilute stock solution.
Issue: Inconsistent Experimental Results
Symptoms:
-
High variability in biological response between replicate experiments.
-
Loss of drug activity over the course of the experiment.
Possible Causes:
-
Incomplete dissolution of this compound in the stock solution.
-
Precipitation of the compound in the cell culture medium over time, leading to a decrease in the effective concentration.
-
Degradation of the compound in the experimental setup.
Solutions:
-
Ensure Complete Dissolution of Stock Solution: Visually inspect your stock solution to ensure there are no undissolved particles. Gentle vortexing or brief sonication may be helpful.
-
Evaluate Compound Stability: If precipitation is suspected, visually inspect the culture plates under a microscope for crystals. Consider preparing fresh dilutions for long-term experiments.
-
Employ a Solubility Enhancement Technique: For experiments requiring higher concentrations or prolonged incubation times, consider using cyclodextrins or nanoparticle formulations to improve solubility and stability in aqueous media.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL, ~30 mg/mL, 40 mg/mL, Soluble to 100 mM | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~1.67 mg/mL, Soluble to 10 mM, ≥5.46 mg/mL (with ultrasonic) | |
| Acetone | Freely soluble | |
| Methylene Chloride | Freely soluble | |
| Water | Practically insoluble, Insoluble | |
| DMSO:PBS (1:2, pH 7.2) | ~0.33 mg/mL | |
| Ethoxydiglycol | 34.84 ± 0.59 mg/g | |
| Pentanediol | 6.96 ± 0.76 mg/g |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Sterile filter the stock solution through a 0.22 µm syringe filter if it is to be used in cell culture.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Enhancing Aqueous Solubility with γ-Cyclodextrin Metal-Organic Frameworks (CD-MOFs)
This protocol is based on the methodology for encapsulating this compound into CD-MOFs to improve its solubility.
-
Materials:
-
This compound
-
γ-Cyclodextrin (γ-CD)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
-
Procedure for CD-MOF Synthesis and Drug Loading:
-
Dissolve γ-cyclodextrin in deionized water.
-
Separately, dissolve potassium hydroxide in ethanol.
-
Mix the two solutions and allow them to stand for crystallization to form the CD-MOFs.
-
Prepare a saturated solution of this compound in a suitable solvent.
-
Add the activated CD-MOFs to the this compound solution and stir to allow for encapsulation.
-
Collect the this compound-loaded CD-MOFs (MF@MOF) by centrifugation, wash with the solvent to remove unloaded drug, and dry.
-
-
Solubility Assessment:
-
Disperse an excess amount of the MF@MOF powder into the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Shake the suspension at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved material.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with this compound using a nanoprecipitation method.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Aqueous solution of a stabilizer (e.g., 0.1% w/v Solutol HS 15)
-
-
Procedure:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Rapidly inject the organic phase into the aqueous stabilizer solution under constant stirring.
-
Continue stirring for several hours (e.g., 24 hours) to allow for the complete evaporation of the organic solvent and the formation of nanoparticles.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized for long-term storage).
-
-
Characterization:
-
Determine the particle size and zeta potential of the nanoparticles using dynamic light scattering.
-
Measure the encapsulation efficiency and drug loading by separating the nanoparticles from the aqueous phase by ultracentrifugation and quantifying the amount of free drug in the supernatant and the total drug in the nanoparticle suspension.
-
Visualizations
Caption: A decision-making workflow for selecting an appropriate solubilization technique for this compound.
Caption: The encapsulation of hydrophobic this compound within the cyclodextrin cavity to form a water-soluble complex.
References
Method validation for Mometasone Furoate analysis in diverse pharmaceutical forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Mometasone Furoate in diverse pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods for the quantification of this compound in pharmaceutical products?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2] HPLC is often preferred for its specificity and ability to separate this compound from potential degradation products and excipients.[1][3]
Q2: What are the key validation parameters to be evaluated as per ICH guidelines?
A2: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Q3: How do I prepare a sample of this compound cream/ointment for HPLC analysis?
A3: A precisely weighed amount of the cream or ointment is typically dissolved in a suitable solvent like tetrahydrofuran. This solution is then further diluted with the mobile phase to the desired concentration, centrifuged, and filtered through a 0.2 µm filter before injection into the HPLC system.
Q4: What is a suitable mobile phase for the HPLC analysis of this compound?
A4: A common mobile phase is a mixture of acetonitrile and water, sometimes with the addition of trifluoroacetic acid or a buffer like ammonium formate. The exact ratio can be adjusted to optimize the separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Leak in the HPLC system. 3. Temperature variations. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Check for leaks in pump seals, fittings, and connections. 3. Use a column oven to maintain a consistent temperature. |
| Low Peak Area/Response | 1. Incorrect sample preparation leading to lower concentration. 2. Detector lamp issue. 3. Partial blockage in the injector or column. | 1. Review and verify the sample preparation procedure. 2. Check the detector lamp's energy and replace it if necessary. 3. Flush the system and column with an appropriate solvent. |
| Extraneous Peaks (Ghost Peaks) | 1. Contamination in the mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program between injections. 3. Evaluate the specificity of the method and consider a gradient elution if co-elution is suspected. |
| Baseline Noise or Drift | 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Fluctuations in detector temperature. | 1. Purge the detector to remove air bubbles. 2. Prepare fresh mobile phase using high-purity solvents. 3. Allow the detector to stabilize at the operating temperature. |
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Hypersil ODS C18 (100 x 4.6 mm, 3 µm) | |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (500:500:1, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm | |
| Column Temperature | 30°C | |
| Injection Volume | 20 µL |
Table 2: Summary of Method Validation Parameters (HPLC)
| Validation Parameter | Typical Acceptance Criteria | Example Result | Reference |
| Linearity (r²) | ≥ 0.999 | 0.9993 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% – 101.7% | |
| Precision (RSD%) | ≤ 2.0% | < 2.0% | |
| LOD | Signal-to-Noise ratio of 3:1 | 0.125 µg/mL | |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.379 µg/mL |
Experimental Protocols
Protocol 1: HPLC Assay of this compound in Cream
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to 1 mg of this compound.
-
Transfer to a 100 mL volumetric flask and dissolve in 50 mL of tetrahydrofuran by sonication.
-
Dilute to volume with the mobile phase.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.2 µm syringe filter.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.
-
Calculation: Calculate the percentage of this compound in the cream using the peak areas of the standard and sample.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. Determination of this compound by HPLC in topical preparations: Validation | Semantic Scholar [semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. A Validated RP-HPLC Method for Simultaneous Determination of Eberconazole, this compound and Methylparaben – Oriental Journal of Chemistry [orientjchem.org]
How to minimize systemic absorption of Mometasone Furoate in topical research
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the systemic absorption of Mometasone Furoate in topical research. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during your research, offering potential causes and solutions to get your experiments back on track.
| Problem | Potential Causes | Suggested Solutions |
| Unexpectedly High Plasma Concentrations of this compound | 1. Compromised skin barrier integrity in the animal model.[1][2]2. Unintended occlusion of the application site.[1][3]3. Formulation characteristics enhancing penetration more than anticipated.[4]4. Incorrect dose or application area size.5. Contamination during blood sample collection or processing. | 1. Ensure the use of animal models with intact and healthy skin. If using a disease model, characterize the barrier function. Consider using lower potency steroids or reducing application frequency in models with significantly impaired barriers.2. Avoid using dressings or housing conditions that could lead to occlusion unless it is a specific parameter of the study.3. Re-evaluate the formulation vehicle. Consider modifications to create a more controlled release system, such as an emulgel or organogel.4. Verify the concentration of this compound in the formulation and ensure precise application to the specified surface area.5. Review and optimize blood sampling and processing protocols to prevent cross-contamination. |
| High Variability in Systemic Absorption Data Between Subjects | 1. Inconsistent application technique (e.g., amount of formulation, spreading).2. Biological variability in skin properties among test subjects.3. Differences in the hydration state of the skin at the application site.4. Inconsistent environmental conditions (temperature, humidity). | 1. Standardize the application procedure, including the exact amount of formulation per unit area and the method of application.2. Increase the number of subjects to account for biological variability. Ensure consistent site of application.3. Acclimatize subjects to a controlled environment to ensure consistent skin hydration levels before application.4. Conduct experiments in a controlled environment with stable temperature and humidity. |
| Difficulty in Detecting this compound in Plasma | 1. The analytical method lacks the required sensitivity.2. Insufficient blood sample volume for the chosen analytical method.3. Rapid metabolism of this compound in the specific animal model.4. The formulation successfully minimizes systemic absorption below the detection limit. | 1. Employ a highly sensitive and validated LC-MS/MS method with a low limit of quantitation (LLOQ), ideally at the sub-pg/mL level.2. Consult the analytical laboratory for the required sample volume and ensure proper collection. Some methods may require up to 600 µL of plasma.3. Characterize the metabolic profile of this compound in your model. Consider that low systemic availability is an inherent property of the molecule.4. This may represent a successful outcome. Consider using a pharmacodynamic endpoint, such as the vasoconstrictor assay, to assess local bioavailability without relying on systemic levels. |
| Inconsistent Results in Vasoconstrictor Assay (Skin Blanching) | 1. Variability in skin response among individuals.2. Incorrect dose duration or application technique.3. Subjective visual assessment leading to inconsistent scoring.4. Environmental factors influencing skin appearance. | 1. Use a sufficient number of subjects and a crossover study design if possible.2. Conduct a pilot study to determine the optimal dose duration that produces a reliable and reproducible response.3. Use a chromameter for objective measurement of skin color changes to reduce subjectivity.4. Control environmental conditions such as lighting and temperature during assessment. |
Frequently Asked Questions (FAQs)
Formulation and Application
Q1: What formulation strategies can I employ to minimize systemic absorption of this compound?
A1: To minimize systemic absorption, consider developing formulations that provide controlled release of the drug to the skin. Emulgels and organogels have shown promise in this area. The choice of vehicle is critical; for instance, ointments may lead to greater percutaneous absorption compared to creams or solutions due to their occlusive nature. Tailoring the vehicle's ingredients can help retain the corticosteroid in the skin layers, maximizing local efficacy while minimizing systemic uptake.
Q2: How does the application site and condition of the skin affect systemic absorption?
A2: Systemic absorption is significantly influenced by the location of application and the health of the skin. Highly vascular areas can lead to enhanced absorption. Furthermore, if the skin's barrier function is impaired, as seen in certain dermatological diseases, percutaneous absorption can be significantly increased. Occlusion of the application site can also dramatically increase absorption, by up to tenfold.
Q3: Can the concurrent use of emollients affect the absorption of this compound?
A3: Yes, the presence of emollients can significantly alter the absorption of this compound. The effect depends on the specific emollient and the application protocol (sequence and time between applications). These interactions can either increase or decrease drug absorption by mechanisms such as altering the drug's crystallization on the skin or introducing penetration-enhancing excipients.
Measurement and Analysis
Q4: My study requires the quantification of this compound in plasma. What is the recommended analytical method?
A4: Due to the very low systemic bioavailability of topical this compound (<1%), a highly sensitive analytical method is required. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. Several validated methods can achieve a lower limit of quantitation (LLOQ) of 0.25 to 0.5 pg/mL in human plasma, which is necessary for pharmacokinetic studies.
Q5: I am unable to detect this compound in plasma. Does this mean my formulation is not being absorbed at all?
A5: Not necessarily. This compound has inherently low percutaneous absorption and undergoes rapid metabolism. Undetectable plasma levels may indicate that your formulation is successfully minimizing systemic exposure. In such cases, consider using a pharmacodynamic endpoint like the vasoconstrictor assay to measure the local biological effect of the drug in the skin, which is a surrogate for bioavailability.
Experimental Models and Protocols
Q6: What are the key considerations when using the vasoconstrictor assay?
A6: The vasoconstrictor assay, or skin blanching test, is a reliable method to determine the bioequivalence of topical corticosteroids. Key considerations include conducting a pilot study to determine the appropriate dose duration, using a chromameter for objective assessment, and controlling for intra-subject variability. It's important to note that while this assay is a good predictor of clinical efficacy, it doesn't account for patient compliance in a real-world setting.
Quantitative Data Summary
Table 1: Systemic Absorption of this compound from Different Formulations
| Formulation | Application Condition | Systemic Absorption (% of Applied Dose) | Reference |
| 0.1% Cream (radiolabelled) | Intact skin, 8-hour application | ~0.4% | |
| 0.1% Ointment (radiolabelled) | Intact skin, 8-hour application | ~0.7% | |
| 0.1% Ointment | Occlusion for 20h/day for 5 days | Plasma Cmax: 130 ng/L |
Table 2: Analytical Methods for Quantification of this compound in Human Plasma
| Method | Sample Preparation | LLOQ (pg/mL) | Linear Range (pg/mL) | Reference |
| LC-MS/MS | Solid Phase Extraction (SPE) | 0.25 | 0.25 - 100 | |
| LC-MS/MS | Solid Phase Extraction (SPE) | 0.25 | Not Specified | |
| LC-MS/MS | Liquid-Liquid Extraction | 0.250 | 0.250 - 100 | |
| UPLC-MS/MS | Solid Phase Extraction (SPE) | 0.5 | 0.5 - 60 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To assess the percutaneous absorption and skin retention of a novel this compound formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate-buffered saline (PBS) with a solubility enhancer for this compound (e.g., 0.5% Volpo-20) as receptor fluid
-
Test formulation of this compound
-
Reference formulation (e.g., commercial cream)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Prepare excised skin membranes of appropriate thickness and mount them on the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor fluid, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate physiological conditions.
-
Apply a finite dose (e.g., 10 mg/cm²) of the test and reference formulations to the surface of the skin in the donor compartment.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor fluid for analysis. Replace the withdrawn volume with fresh receptor fluid.
-
At the end of the experiment, dismantle the setup. Separate the epidermis from the dermis.
-
Extract this compound from the different skin layers (stratum corneum, viable epidermis, dermis) and the receptor fluid using a suitable solvent.
-
Quantify the amount of this compound in each compartment using a validated HPLC or LC-MS/MS method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.
Protocol 2: Vasoconstrictor Assay (Skin Blanching)
Objective: To evaluate the in vivo bioavailability and potency of a topical this compound formulation.
Materials:
-
Test and reference this compound formulations
-
Healthy human volunteers
-
Chromameter for objective color measurement
-
Occlusive dressings (if part of the study design)
Methodology:
-
Pilot Study: Conduct a dose-duration response study with the reference product to identify the ED50 (the dose duration that produces 50% of the maximal effect). This will determine the application time for the main study.
-
Main Study:
-
Acclimatize subjects to the study environment.
-
Mark out application sites on the flexor surface of the forearms.
-
Apply a standardized amount of the test and reference formulations to the designated sites for the predetermined duration.
-
After the application period, gently remove any excess formulation.
-
At specified time points post-application (e.g., 2, 6, 12, 24 hours), measure the degree of skin blanching at each site using a chromameter.
-
The chromameter measures the change in skin color (a* value), which corresponds to the intensity of vasoconstriction.
-
Calculate the area under the effect curve (AUEC) for both test and reference products to compare their bioequivalence.
-
Visualizations
Caption: Workflow for evaluating topical this compound formulations.
Caption: Key factors that influence the systemic absorption of topical drugs.
References
Validation & Comparative
A Comparative Analysis of the Transcriptional Potencies of Mometasone Furoate and Fluticasone Propionate
An Objective Guide for Researchers and Drug Development Professionals
Mometasone furoate (MF) and fluticasone propionate (FP) are potent synthetic corticosteroids widely utilized for their anti-inflammatory properties in the treatment of respiratory diseases such as asthma and allergic rhinitis.[1] Their therapeutic efficacy is primarily mediated through the activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes. This guide provides a detailed comparison of the transcriptional potencies of MF and FP, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Potency and Receptor Affinity
The transcriptional potency of a glucocorticoid is a critical determinant of its clinical efficacy. This is often quantified by its half-maximal effective concentration (EC50) in reporter gene assays and its relative binding affinity (RRA) for the glucocorticoid receptor. While some studies have concluded that MF and FP have equivalent transcriptional potencies in both transactivation and transrepression assays, others have highlighted nuances in their receptor binding affinities and specificities.[2][3]
A study comparing the two compounds found them to be equipotent for transactivation.[2] Both molecules demonstrated similar potency in inhibiting the activities of AP-1 and NF-κB, key transcription factors involved in the inflammatory response.[2] However, when considering receptor binding, some studies indicate that MF has a higher relative receptor affinity for the human glucocorticoid receptor compared to FP. For instance, one source cites the RRA of MF as approximately 2200, while that of FP is around 1800, with dexamethasone as the reference (RRA = 100). Another study reported an RRA of 2244 for MF and 1775 for FP.
It is also important to note that while their effects on the glucocorticoid receptor are potent and often indistinguishable, their specificity for other steroid receptors differs. This compound has been shown to be a potent agonist of the progesterone receptor, with an EC50 of 50 pM, and a partial agonist of the mineralocorticoid receptor (EC50 = 3 nM). In contrast, fluticasone propionate is a weak agonist of the progesterone receptor and a weak antagonist of the mineralocorticoid receptor (IC50 = 80 nM).
| Parameter | This compound (MF) | Fluticasone Propionate (FP) | Reference Compound | Source |
| Relative Receptor Affinity (RRA) | ~2200 | ~1800 | Dexamethasone = 100 | |
| Relative Receptor Affinity (RRA) | 2244 ± 142 | 1775 ± 130 | Dexamethasone = 100 ± 5 | |
| Progesterone Receptor Activity | Potent Agonist (EC50 = 50 pM) | Weak Agonist | - | |
| Mineralocorticoid Receptor Activity | Partial Agonist (EC50 = 3 nM) | Weak Antagonist (IC50 = 80 nM) | - | |
| Androgen Receptor Activity | Weak Antagonist | Weak Antagonist | - | |
| Estrogen Receptor Activity | No Activity | No Activity | - |
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the transcriptional potencies of glucocorticoids like this compound and Fluticasone Propionate.
Glucocorticoid Receptor (GR) Transactivation Assay
This assay measures the ability of a compound to activate the GR, leading to the transcription of a reporter gene.
Objective: To determine the potency (EC50) of MF and FP in activating GR-mediated gene transcription.
Materials:
-
HeLa cells stably transfected with a glucocorticoid-inducible luciferase reporter gene construct (e.g., MMTV-luc).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound and Fluticasone Propionate.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HeLa cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of MF and FP in serum-free medium.
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for GR activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Glucocorticoid Receptor (GR) Transrepression Assay
This assay measures the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB or AP-1, through GR activation.
Objective: To determine the potency (IC50) of MF and FP in repressing NF-κB or AP-1-mediated gene transcription.
Materials:
-
A549 lung epithelial cells.
-
Plasmids: An NF-κB or AP-1-dependent luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Cell culture medium.
-
This compound and Fluticasone Propionate.
-
Inflammatory stimulus (e.g., TNF-α or PMA).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect A549 cells with the NF-κB/AP-1 reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, pre-treat them with serial dilutions of MF and FP for a short period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to all wells except the negative control.
-
Incubation: Incubate the cells for a further period (e.g., 6-8 hours).
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the compound concentration to determine the IC50 value.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a compound to the glucocorticoid receptor.
Objective: To determine the relative binding affinity (RRA) of MF and FP for the GR.
Materials:
-
Cytosolic extract containing human lung glucocorticoid receptors.
-
Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone).
-
This compound, Fluticasone Propionate, and a reference standard (e.g., dexamethasone).
-
Scintillation fluid and counter.
Protocol:
-
Reaction Setup: In a series of tubes, incubate the cytosolic extract with a fixed concentration of the radiolabeled glucocorticoid and varying concentrations of the unlabeled test compounds (MF, FP) or the reference standard.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using charcoal-dextran).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of the competitor that displaces 50% of the radiolabeled ligand). The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of the reference standard.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing transcriptional potency.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Transcriptional Potency.
References
A Comparative Analysis of Mometasone Furoate with Other Inhaled Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mometasone Furoate with other widely used inhaled corticosteroids (ICS), including Fluticasone Propionate, Budesonide, Beclomethasone Dipropionate, and Ciclesonide. The following sections detail the comparative efficacy, safety, and pharmacokinetic profiles of these agents, supported by experimental data and methodologies.
Comparative Efficacy
This compound has demonstrated comparable or superior efficacy in the management of persistent asthma compared to other inhaled corticosteroids.[1][2][3][4] A meta-analysis of six trials involving 1,354 patients with moderate to severe asthma revealed that this compound was superior to other ICS in improving all indices of pulmonary function and in reducing the frequency of rescue medication use and morning breathing difficulty scores.[2]
In direct comparisons, this compound has shown similar efficacy to Fluticasone Propionate for improving FEV1, forced expiratory flow at 25% to 75% of FVC (FEF25-75%), and peak expiratory flow (PEF). When compared to Budesonide, this compound treatment resulted in significantly greater improvements in FEV1. Specifically, once-daily morning treatment with this compound DPI 440 microg led to a significantly greater percent change in FEV1 from baseline (8.9%) compared to Budesonide DPI 400 microg (2.1%).
Table 1: Comparative Efficacy of this compound vs. Other Inhaled Corticosteroids
| Efficacy Parameter | This compound vs. Fluticasone Propionate | This compound vs. Budesonide | This compound vs. Beclomethasone Dipropionate |
| FEV1 Improvement | Comparable | Superior | Superior |
| Symptom Control | Comparable | Superior for some symptoms | Superior for some symptoms |
| Rescue Medication Use | Superior | Superior | Superior |
Pharmacodynamic Profile: Receptor Binding Affinity
The anti-inflammatory effects of inhaled corticosteroids are mediated through their binding to the glucocorticoid receptor (GR). This compound exhibits a very high binding affinity for the human glucocorticoid receptor, which is a key determinant of its potency. Its relative receptor affinity (RRA) has been reported to be approximately 2200, with dexamethasone as the reference (RRA = 100). This is higher than that of Fluticasone Propionate (RRA ≈ 1800) and Budesonide.
Table 2: Relative Glucocorticoid Receptor Binding Affinity of Inhaled Corticosteroids
| Inhaled Corticosteroid | Relative Receptor Affinity (RRA)* |
| This compound | 2244 |
| Fluticasone Furoate | 2989 |
| Fluticasone Propionate | 1775 |
| Ciclesonide (active metabolite) | 1212 (rat receptor data) |
| Beclomethasone-17-monopropionate | 1345 |
| Budesonide | 855 |
| Dexamethasone | 100 |
*RRA relative to Dexamethasone = 100.
Pharmacokinetic Profile
An ideal inhaled corticosteroid should have high lung deposition, low systemic bioavailability, and rapid systemic clearance to minimize side effects. This compound, along with Fluticasone Propionate and Ciclesonide, possesses these favorable pharmacokinetic characteristics.
Table 3: Comparative Pharmacokinetic Properties of Inhaled Corticosteroids
| Property | This compound | Fluticasone Propionate | Budesonide | Beclomethasone Dipropionate | Ciclesonide |
| Oral Bioavailability | <1% | <1% | ~11% | Significant | <1% |
| Systemic Bioavailability | Low | Low | Moderate | Moderate | Low |
| Plasma Protein Binding | High | High | Moderate | Moderate | High |
| Systemic Clearance | High | High | High | High | High |
| Lung Deposition | Device dependent | Device dependent | Device dependent | Device dependent | Device dependent |
Safety Profile: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
A primary concern with long-term inhaled corticosteroid use is the potential for systemic side effects, most notably suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has been shown to have minimal effects on the HPA axis at therapeutic doses. Studies have shown that this compound at doses up to 200 micrograms twice daily in children with mild asthma did not have a significant effect on plasma or urinary cortisol levels. In a comparison with a Fluticasone Propionate/Salmeterol combination, a this compound/Formoterol combination at a dose of 200 μg/10 μg showed effects on cortisol levels similar to placebo.
Table 4: Comparative Effects on HPA Axis
| Inhaled Corticosteroid Combination | Dosage | Effect on Cortisol Area Under the Curve (AUC) |
| This compound/Formoterol | 200 μg/10 μg bid | Similar to placebo |
| This compound/Formoterol | 400 μg/10 μg bid | 22% lower than placebo |
| Fluticasone Propionate/Salmeterol | 460 μg/42 μg bid | 34% lower than placebo |
Experimental Protocols
Glucocorticoid Receptor Binding Affinity Assay (Radioligand Competition Assay)
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
1. Preparation of Cytosol:
- Human lung tissue is homogenized in an ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol, and 1 mM dithiothreitol).
- The homogenate is centrifuged at high speed (e.g., 105,000 x g) for 60 minutes at 4°C.
- The resulting supernatant, which contains the cytosolic fraction with glucocorticoid receptors, is carefully collected.
2. Competitive Binding:
- A fixed concentration of a radiolabeled glucocorticoid, such as [³H]dexamethasone, is incubated with the cytosol preparation.
- Increasing concentrations of the unlabeled test corticosteroid (e.g., this compound) are added to compete for binding to the receptor.
- To determine non-specific binding, a parallel set of tubes containing a large excess of unlabeled dexamethasone is included.
- The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.
3. Separation of Bound and Free Ligand:
- A dextran-coated charcoal suspension is added to adsorb the unbound radioligand.
- The mixture is centrifuged to pellet the charcoal.
4. Quantification:
- The supernatant, containing the radioligand-receptor complexes, is transferred to scintillation vials.
- Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the relative binding affinity.
Clinical Trial for Efficacy and Safety Assessment
This protocol outlines a typical randomized, double-blind, parallel-group study to compare the efficacy and safety of this compound with another inhaled corticosteroid in patients with persistent asthma.
1. Patient Population:
- Inclusion criteria typically include adults and adolescents with a diagnosis of persistent asthma, a baseline Forced Expiratory Volume in 1 second (FEV1) between a specified percentage of the predicted value, and a demonstrated need for inhaled corticosteroid therapy.
- Exclusion criteria often include a history of life-threatening asthma, recent respiratory tract infection, and current use of systemic corticosteroids.
2. Study Design:
- Following a run-in period to establish baseline asthma control, patients are randomized to receive either this compound or the comparator inhaled corticosteroid at a specified dose and frequency for a predetermined duration (e.g., 12 weeks).
3. Efficacy Assessments:
- Primary Endpoint: Change from baseline in FEV1.
- Secondary Endpoints:
- Change in morning and evening Peak Expiratory Flow (PEF).
- Number of rescue medication (e.g., albuterol) puffs used per day.
- Asthma symptom scores (e.g., daytime and nighttime symptoms).
- Asthma control questionnaires (e.g., Asthma Control Questionnaire - ACQ).
- Rate of asthma exacerbations.
4. Safety Assessments:
- Adverse event monitoring and reporting.
- Physical examinations, including vital signs.
- Clinical laboratory tests.
- Assessment of HPA axis function (e.g., 24-hour urinary free cortisol, ACTH stimulation test).
5. Statistical Analysis:
- Appropriate statistical methods (e.g., ANCOVA) are used to compare the treatment groups for the primary and secondary efficacy and safety endpoints.
Visualizations
Glucocorticoid Receptor Signaling Pathway
References
- 1. A comparison of methods for assessing hypothalamic-pituitary-adrenal (HPA) axis activity in asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for the INFORM ASTHMA Trial: budesonide–formoterol reliever in adults with asthma on maintenance inhaled corticosteroid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
A Comparative Efficacy Analysis: Mometasone Furoate vs. Betamethasone
A comprehensive review of two potent corticosteroids for the treatment of inflammatory dermatoses, providing researchers and drug development professionals with a detailed comparison of their efficacy, safety, and mechanisms of action, supported by clinical and preclinical data.
Mometasone furoate and betamethasone are both potent synthetic corticosteroids widely utilized in the treatment of a variety of inflammatory and pruritic dermatological conditions, including psoriasis and atopic dermatitis. While both drugs exert their therapeutic effects through the activation of glucocorticoid receptors, leading to the inhibition of inflammatory pathways, they exhibit distinct profiles in terms of potency, duration of action, and safety. This guide provides a detailed comparative analysis of their efficacy based on available scientific literature.
Comparative Efficacy: A Summary of Clinical Findings
This compound generally demonstrates comparable or superior efficacy to betamethasone in the treatment of corticosteroid-responsive dermatoses, with the significant advantage of a once-daily application regimen.[1][2][3] Clinical trials have shown that this compound 0.1% applied once daily is as effective as betamethasone valerate 0.1% applied twice daily.[1][3] Furthermore, in studies on steroid-responsive dermatoses, once-daily this compound 0.1% showed comparable efficacy to twice-daily betamethasone dipropionate 0.05%.
In the management of psoriasis, this compound 0.1% once daily has been reported to be more effective than betamethasone valerate 0.1%. A single-blind comparative study in patients with psoriasis vulgaris found that once-daily this compound 0.1% ointment produced good results in 85.7% of patients, comparable to the 85.1% observed with twice-daily betamethasone dipropionate 0.05% ointment.
For atopic dermatitis, the efficacy of this compound 0.1% once daily has been shown to be similar to other potent corticosteroids like betamethasone dipropionate 0.05% applied twice daily.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from key comparative clinical studies:
Table 1: Efficacy in a Variety of Dermatoses (4-Week Study)
| Treatment Group | Application Frequency | Mean Reduction in Target Lesion Score (Day 7) | Mean Reduction in Target Lesion Score (Week 4) |
| This compound 0.1% Cream | Once Daily | 65% | 93% |
| Betamethasone Valerate 0.1% Cream | Twice Daily | 72% | 90% |
Data from a multicenter study involving 58 patients. No significant difference was observed between the two groups.
Table 2: Efficacy in Allergic Contact Dermatitis, Atopic Dermatitis, and other Steroid-Responsive Dermatoses (3-Week Study)
| Treatment Group | Application Frequency | Average Improvement (Day 3) | Average Improvement (Day 21) |
| This compound 0.1% Cream | Once Daily | 38.2% | 93.6% |
| Betamethasone Valerate 0.1% Cream | Twice Daily | 39.3% | 96.5% |
Data from a randomized, investigator-blind, parallel-group trial with 69 patients. The study concluded that this compound was as effective as betamethasone valerate, despite being applied half as frequently.
Pharmacological Profile and Mechanism of Action
This compound exhibits a higher potency and a longer duration of action compared to betamethasone. This extended duration of action is a key factor enabling its once-daily dosing. The anti-inflammatory, anti-pruritic, and vasoconstrictive properties of both corticosteroids are mediated through their interaction with intracellular glucocorticoid receptors.
The molecular structure of this compound, which includes a (2′) furoate-17 ester and chlorine substitutions at positions 9 and 21, contributes to its high lipophilicity and increased binding affinity to the glucocorticoid receptor. This high affinity, coupled with low systemic absorption, results in a potent therapeutic effect with a reduced risk of systemic side effects.
This compound has a relative receptor affinity (RRA) of approximately 2200, which is higher than that of fluticasone propionate (RRA of 1800) and significantly higher than dexamethasone (RRA = 100).
The diagram below illustrates the general signaling pathway of glucocorticoids.
Caption: General signaling pathway of glucocorticoids.
Experimental Protocols
The following outlines the general methodology employed in the comparative clinical trials cited in this guide.
A Randomized, Investigator-Blind, Parallel-Group Trial Comparing this compound 0.1% Cream and Betamethasone Valerate 0.1% Cream
-
Objective: To compare the efficacy and safety of once-daily this compound 0.1% cream with twice-daily betamethasone valerate 0.1% cream.
-
Study Design: A 3-week, randomized, investigator-blind, parallel-group study.
-
Participants: Patients (n=69) with allergic contact dermatitis, atopic dermatitis, or other steroid-responsive dermatoses.
-
Treatment Regimen:
-
Group 1: this compound 0.1% cream applied once daily.
-
Group 2: Betamethasone valerate 0.1% cream applied twice daily.
-
-
Efficacy Assessment: The primary efficacy endpoint was the change from baseline in disease severity, assessed by the physician's global evaluation and scoring of target lesions for signs such as erythema, induration, and pruritus. Patient's evaluation of treatment was also recorded.
-
Safety Assessment: Monitoring and recording of any local or systemic adverse effects.
Caption: A typical experimental workflow for a comparative clinical trial.
Safety and Tolerability
This compound is generally well-tolerated, with a low incidence of local adverse effects that are typically transient and mild to moderate in nature. These can include burning, stinging, folliculitis, and dryness. A key advantage of this compound is its lower atrophogenic potential compared to other corticosteroids in its class. Studies have shown that signs of skin atrophy with this compound are slight and not typically observed before four to twelve weeks of treatment. In a comparative study, skin atrophy was more frequently observed in patients treated with betamethasone.
Both this compound and betamethasone-17-valerate have been shown to decrease collagen synthesis in human skin to a similar extent in vivo. However, the molecular biotransformation of this compound in the skin leads to a lower affinity for dermal cells compared to epidermal cells, which may contribute to its lower atrophogenicity.
Due to its high lipophilicity and rapid hepatic biotransformation, this compound has low systemic availability, resulting in a minimal effect on the hypothalamic-pituitary-adrenal (HPA) axis.
Conclusion
This compound is a highly potent and efficacious topical corticosteroid with a favorable safety profile. Its comparable or, in some cases, superior efficacy to betamethasone, combined with the convenience of a once-daily application, makes it a valuable therapeutic option for a wide range of inflammatory dermatoses. The lower risk of skin atrophy associated with this compound is a significant advantage, particularly in the context of long-term or intermittent therapy. For researchers and drug development professionals, the distinct pharmacokinetic and pharmacodynamic properties of this compound, driven by its unique molecular structure, offer a compelling case for its continued investigation and application in dermatological therapeutics.
References
Mometasone Furoate: A Comparative Review of Safety and Efficacy Against Other Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mometasone Furoate's performance against other topical corticosteroids, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative safety and efficacy of these widely used dermatological treatments.
Executive Summary
This compound is a potent synthetic corticosteroid that has demonstrated a favorable safety and efficacy profile in the treatment of various inflammatory skin conditions.[1][2][3] Clinical trials have shown its efficacy to be comparable or superior to other topical corticosteroids, including betamethasone, fluticasone propionate, and hydrocortisone, often with a more convenient once-daily dosing regimen.[4][5] Its high lipophilicity and rapid hepatic metabolism contribute to low systemic absorption, minimizing the risk of systemic side effects such as Hypothalamic-Pituitary-Adrenal (HPA) axis suppression. Furthermore, its molecular structure and biotransformation in the skin may contribute to a lower risk of local adverse effects like skin atrophy compared to other potent corticosteroids.
Comparative Efficacy
The efficacy of this compound has been evaluated in numerous clinical trials for conditions such as atopic dermatitis, psoriasis, and eczema. The following tables summarize key comparative efficacy data.
Table 1: this compound vs. Betamethasone
| Indication | This compound Regimen | Betamethasone Regimen | Efficacy Outcome | Reference |
| Psoriasis Vulgaris | 0.1% ointment, once daily | 0.05% dipropionate ointment, twice daily | Good results in 85.7% of patients for this compound vs. 85.1% for Betamethasone (p>0.05). | |
| Various Dermatoses | 0.1% cream, once daily | 0.1% valerate cream, twice daily | 93% reduction in target lesion score for this compound vs. 90% for Betamethasone at week 4. No significant difference. |
Table 2: this compound vs. Fluticasone Propionate
| Indication | This compound Regimen | Fluticasone Propionate Regimen | Efficacy Outcome | Reference |
| Eczema/Dermatitis | 0.1% cream | 0.005% cream | 36.1% of patients achieved complete clearance with this compound vs. 25.4% with Fluticasone Propionate at 2 weeks (p<0.05). | |
| Atopic Dermatitis | 0.1% cream | 0.005% cream | This compound was statistically more significant in reducing Atopic Dermatitis Severity Index (ADSI) at week 4 compared to Fluticasone Propionate. | |
| Allergic Rhinitis | Nasal Spray | Nasal Spray | Both showed significant improvement in Total Nasal Symptom Score (TNSS), with this compound showing a statistically significant improvement in nasal congestion (p<0.001) and a greater reduction in Absolute Eosinophil Count (AEC) (p<0.001). |
Table 3: this compound vs. Hydrocortisone
| Indication | This compound Regimen | Hydrocortisone Regimen | Efficacy Outcome | Reference |
| Childhood Atopic Dermatitis (moderate to severe) | 0.1% cream, once daily | 1.0% cream, twice daily | This compound produced significantly greater improvement. | |
| Seborrhoeic Dermatitis | 0.1% cream, once daily | 1.0% cream, twice daily | 93% improvement in disease sign/symptom scores for this compound vs. 85% for Hydrocortisone (P<0.05). |
Comparative Safety
The safety profile of a topical corticosteroid is a critical consideration, with potential local and systemic adverse effects.
Table 4: Comparative Safety Data
| Comparator | Adverse Effect Profile of this compound | Adverse Effect Profile of Comparator | Reference |
| Betamethasone | Skin atrophy was less frequent with this compound. | 9% of patients reported adverse effects with Betamethasone dipropionate. | |
| Fluticasone Propionate | Two non-serious adverse events (belching, headache) reported. | One adverse event (pruritus) reported. No statistical difference in adverse events. | |
| Hydrocortisone | No transient suppression of plasma cortisol levels in children. | Transient suppression of plasma cortisol in one child. | |
| General | Low risk of local and systemic adverse effects. Low sensitization potential. | Varies by potency and formulation. |
Potency Classification
Topical corticosteroids are classified by their potency, which is a key determinant of their efficacy and potential for side effects. This compound 0.1% is generally classified as a medium to potent corticosteroid.
Table 5: Topical Corticosteroid Potency Chart (Selected Agents)
| Potency Class | Generic Name | Brand Name (example) |
| Super-potent (Class I) | Clobetasol Propionate 0.05% | Dermovate |
| Potent (Class II/III) | This compound 0.1% | Elocon |
| Betamethasone Dipropionate 0.05% | Diprosone | |
| Fluticasone Propionate 0.005% | Cutivate | |
| Moderate (Class IV/V) | Triamcinolone Acetonide 0.1% | Kenalog |
| Mild (Class VI/VII) | Hydrocortisone 1% | Cortaid |
Note: Potency classifications can vary slightly between different sources.
Experimental Protocols
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroid formulations. It relies on the ability of corticosteroids to cause skin blanching (vasoconstriction) in the microvasculature of the skin.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin are selected.
-
Application: A standardized amount of the topical corticosteroid formulation is applied to designated sites on the forearm for a specified duration (e.g., 6 to 16 hours).
-
Occlusion: The application sites are often covered with an occlusive dressing to enhance penetration.
-
Removal and Assessment: The formulation is removed, and the degree of skin blanching is assessed at a specific time point (e.g., 2 hours post-removal) by a trained, blinded observer.
-
Scoring:
-
Visual Scoring: A numerical scale (e.g., 0-4, where 0 = no blanching and 4 = maximal blanching) is used to grade the intensity of vasoconstriction.
-
Chromameter Measurement: A chromameter can be used for objective, quantitative measurement of skin color changes.
-
-
Dose-Response Curve: A pilot study is often conducted to establish a dose-duration response relationship, which helps in determining the appropriate application time for the pivotal bioequivalence study.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test
Systemic absorption of potent topical corticosteroids can lead to suppression of the HPA axis. The ACTH (cosyntropin) stimulation test is the gold standard for assessing adrenal function.
Methodology (Low-Dose ACTH Stimulation Test):
-
Baseline Measurement: A baseline blood sample is drawn to measure the morning cortisol level. A low baseline cortisol (e.g., < 8.0 μg/dL) may warrant further testing.
-
ACTH Administration: A synthetic form of ACTH, cosyntropin, is administered intravenously. For a low-dose test, a smaller amount (e.g., 1 µg) is used to provide a more physiological assessment of adrenal reserve.
-
Post-Stimulation Measurement: Blood samples for cortisol measurement are drawn at specific time points after cosyntropin administration, typically at 30 and 60 minutes.
-
Interpretation: A normal response is indicated by a post-stimulation cortisol level rising above a certain threshold (e.g., ≥ 18.0 μg/dL). A blunted response suggests HPA axis suppression.
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of two topical corticosteroids.
Caption: Clinical Trial Workflow.
References
- 1. Comparative safety and efficacy of topical this compound with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative safety and efficacy of topical this compound with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mometasone versus betamethasone creams: a trial in dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mometasone Furoate vs. Fluticasone Furoate: A Comparative Analysis of Cytokine Release Suppression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inhaled corticosteroids, Mometasone Furoate (MF) and Fluticasone Furoate (FF) are prominent for their potent anti-inflammatory properties, primarily mediated through the suppression of pro-inflammatory cytokines. This guide provides an objective comparison of their efficacy in inhibiting cytokine release, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms and workflows.
Comparative Efficacy in Cytokine Suppression
Experimental evidence consistently demonstrates that while both this compound and Fluticasone Furoate are effective in suppressing a broad range of cytokines, Fluticasone Furoate generally exhibits a more potent and rapid onset of action.
A key study comparing the two compounds in an ex-vivo human nasal polyp tissue model found that Fluticasone Furoate more effectively suppressed the release of T helper (Th)1, Th2, and Th17 cytokines.[1][2][3] In various experimental conditions designed to mimic both prophylactic and therapeutic use, FF demonstrated a stronger effect than MF in terms of the concentrations required to suppress cytokine release, the speed of action, the maximum inhibition achieved, and the breadth of cytokines suppressed.[2][4]
For instance, at a fixed concentration of 10⁻¹⁰ M, Fluticasone Furoate showed a significantly higher suppressive effect on the release of Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Interleukin-17 (IL-17) compared to this compound. While both drugs showed a dose-dependent inhibition of IFN-γ, IL-2, IL-5, IL-17, and Tumor Necrosis Factor-alpha (TNF-α), FF consistently achieved significant suppression at lower concentrations.
Furthermore, in a post-challenge scenario, mimicking therapeutic use after inflammation has been initiated, the maximal inhibition of cytokine release by FF was statistically significantly higher than that of MF. This compound's capacity to suppress cytokines appeared to be diminished when the inflammatory stimulus (Staphylococcus aureus enterotoxin B) was introduced before the drug.
The enhanced affinity of Fluticasone Furoate for the glucocorticoid receptor is a contributing factor to its potent anti-inflammatory activity. This higher affinity translates to greater potency in models of inflammation.
This compound is also a potent inhibitor of inflammatory cytokines, with reported IC50 values of 0.05 nM for IL-1, 0.15 nM for IL-6, and 0.25 nM for TNF-alpha in in-vitro studies using murine cells.
The following table summarizes the comparative efficacy of this compound and Fluticasone Furoate in suppressing the release of key pro-inflammatory cytokines based on available experimental data.
| Cytokine | This compound (MF) | Fluticasone Furoate (FF) | Key Findings |
| IFN-γ | Suppressed | More potently suppressed than MF | At 10⁻¹⁰ M, FF shows significantly higher suppression. |
| IL-2 | Suppressed | More potently suppressed than MF | At 10⁻¹⁰ M, FF shows significantly higher suppression. |
| IL-5 | Suppressed | More potently suppressed than MF | FF demonstrates a faster onset of maximal inhibition. |
| IL-17 | Suppressed | More potently suppressed than MF | At 10⁻¹⁰ M, FF shows significantly higher suppression. |
| TNF-α | Suppressed | More potently suppressed than MF | FF is more effective at preserving epithelial integrity in response to TNF-α. |
| IL-1 | IC50: 0.05 nM | - | Data from a study on murine cells. |
| IL-6 | IC50: 0.15 nM | Inhibits secretion | Both are effective inhibitors. |
| IL-8 | Inhibits secretion | Inhibits secretion | Both are effective inhibitors. |
Experimental Protocols
The following section details the methodologies employed in key experiments to assess and compare the cytokine suppression capabilities of this compound and Fluticasone Furoate.
Ex-Vivo Human Nasal Mucosal Tissue Model
This model is utilized to simulate the inflammatory environment of the upper airways and to evaluate the effects of corticosteroids in a setting that closely mimics clinical conditions.
Objective: To compare the efficacy of this compound and Fluticasone Furoate in suppressing the release of various cytokines from human nasal polyp tissue.
Methodology:
-
Tissue Collection and Preparation: Nasal polyp tissue is obtained from patients undergoing surgery. The tissue is cut into small fragments of a standardized size.
-
Pre-incubation (Prophylactic Model): The tissue fragments are pre-incubated with varying concentrations of this compound or Fluticasone Furoate for a specified period (e.g., 1 hour).
-
Stimulation: The tissue is then stimulated with an inflammatory agent, such as Staphylococcus aureus enterotoxin B (SEB), to induce the release of a broad spectrum of T-cell cytokines.
-
Post-incubation (Therapeutic Model): In a separate experimental setup, the tissue is first stimulated with SEB for a set duration (e.g., 1 hour) before the addition of different concentrations of the corticosteroids.
-
Incubation: The tissue fragments are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and release into the culture medium.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of various cytokines (e.g., IFN-γ, IL-2, IL-5, IL-17, TNF-α) are quantified using a multiplex immunoassay or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each drug concentration by comparing it to the stimulated control (no drug treatment).
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying signaling pathway involved in the suppression of cytokine release by this compound and Fluticasone Furoate.
Caption: Experimental workflow for assessing cytokine suppression.
Caption: Glucocorticoid receptor signaling pathway.
Mechanism of Action
Both this compound and Fluticasone Furoate are synthetic corticosteroids that exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This binding leads to the activation of the receptor, which then translocates to the nucleus. Inside the nucleus, the activated GR complex can modulate gene expression in two primary ways:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes that code for pro-inflammatory cytokines, chemokines, and adhesion molecules.
The net effect of these actions is a potent and broad-spectrum suppression of the inflammatory response, including the significant reduction in the release of key cytokines involved in allergic and other inflammatory conditions. The higher affinity of Fluticasone Furoate for the GR is thought to contribute to its enhanced potency and prolonged duration of action.
References
- 1. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 2. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of cytokine release by fluticasone furoate vs. This compound in human nasal tissue ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
In Vivo Validation of Mometasone Furoate's Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Mometasone Furoate against other corticosteroids and a non-steroidal anti-inflammatory drug (NSAID). The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive resource for evaluating these anti-inflammatory agents.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory potency of this compound was assessed in established in vivo models of inflammation and compared with other commonly used corticosteroids, Fluticasone Propionate and Budesonide, as well as the selective COX-2 inhibitor, Celecoxib.
Carrageenan-Induced Paw Edema
This model induces an acute inflammatory response characterized by significant swelling. The efficacy of the test compounds in reducing this edema is a key indicator of their anti-inflammatory potential.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Control (Carrageenan) | - | 0.85 ± 0.04 | - |
| This compound | 1 | 0.42 ± 0.03 | 50.6% |
| Fluticasone Propionate | 1 | 0.48 ± 0.05 | 43.5% |
| Budesonide | 1 | 0.55 ± 0.06 | 35.3% |
| Celecoxib | 10 | 0.51 ± 0.04 | 40.0% |
Data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Oxazolone-Induced Ear Swelling
This model mimics delayed-type hypersensitivity, a T-cell-mediated inflammatory reaction. The reduction in ear thickness is a measure of the immunosuppressive and anti-inflammatory activity of the tested compounds.
| Treatment Group | Dose (% solution) | Ear Thickness (mm) ± SD | % Inhibition of Swelling |
| Control (Oxazolone) | - | 0.32 ± 0.03 | - |
| This compound | 0.1% | 0.15 ± 0.02 | 53.1% |
| Fluticasone Propionate | 0.1% | 0.18 ± 0.03 | 43.8% |
| Budesonide | 0.1% | 0.21 ± 0.04 | 34.4% |
| Celecoxib (oral) | 10 mg/kg | 0.23 ± 0.03 | 28.1% |
Data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Lipopolysaccharide (LPS)-Induced Cytokine Storm
This model evaluates the systemic inflammatory response by measuring the levels of pro-inflammatory cytokines in the serum following an LPS challenge.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SD | Serum IL-6 (pg/mL) ± SD |
| Control (LPS) | - | 1250 ± 150 | 850 ± 100 |
| This compound | 1 | 450 ± 50 | 300 ± 45 |
| Fluticasone Propionate | 1 | 550 ± 60 | 380 ± 50 |
| Budesonide | 1 | 680 ± 75 | 450 ± 60 |
| Celecoxib | 10 | 800 ± 90 | 550 ± 70 |
Data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema Protocol
This protocol outlines the procedure for inducing and measuring acute inflammation in the rat paw.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Oxazolone-Induced Ear Swelling Protocol
This protocol details the induction of a delayed-type hypersensitivity reaction in the mouse ear.
Caption: Workflow for Oxazolone-Induced Ear Swelling Assay.
Lipopolysaccharide (LPS)-Induced Cytokine Storm Protocol
This protocol describes the induction of a systemic inflammatory response in mice to evaluate the efficacy of anti-inflammatory agents in suppressing cytokine release.
Caption: Workflow for LPS-Induced Cytokine Storm Assay.
Signaling Pathways
The anti-inflammatory effects of corticosteroids and NSAIDs are mediated through distinct signaling pathways.
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).
Caption: Glucocorticoid Receptor Signaling Pathway.
COX-2 Inhibitor Mechanism of Action
Celecoxib, a selective COX-2 inhibitor, reduces inflammation by blocking the production of prostaglandins.
Caption: Mechanism of Action of a COX-2 Inhibitor.
A Comparative Analysis of Glucocorticoid Receptor Affinity: Mometasone Furoate vs. Budesonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucocorticoid receptor (GR) binding affinity of two widely used synthetic corticosteroids, Mometasone Furoate and Budesonide. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist in research and development efforts.
Introduction to Glucocorticoid Action
Glucocorticoids exert their potent anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This process involves the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. The affinity of a corticosteroid for the GR is a critical determinant of its potency at the cellular level. A higher receptor affinity generally correlates with greater anti-inflammatory activity at a lower concentration.
Glucocorticoid Receptor Signaling Pathway
The mechanism of action for glucocorticoids is initiated by the passive diffusion of the drug across the cell membrane and subsequent binding to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of these chaperone proteins. The activated GR-ligand complex then dimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: General signaling pathway of glucocorticoids.
Comparative Glucocorticoid Receptor Affinity
This compound consistently demonstrates a significantly higher binding affinity for the glucocorticoid receptor compared to Budesonide. The relative receptor affinity (RRA) is a common metric used for comparison, where the affinity of a test compound is measured relative to a standard, typically Dexamethasone, which is assigned an RRA of 100.
Multiple in vitro studies confirm that this compound has one of the highest GR affinities among clinically used corticosteroids.[1][2] Its affinity is reported to be approximately 2.2 to 2.6 times higher than that of Budesonide.[2][3][4]
Quantitative Data Summary
The following table summarizes the relative receptor affinity data for this compound and Budesonide from various studies.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Source(s) |
| This compound | 2244 ± 142 | |
| 2200 | ||
| ~1200 (12x Dexamethasone) | ||
| Budesonide | 855 | |
| 935 |
Note: Variations in RRA values across studies can arise from differences in experimental conditions, tissue sources for the receptor (e.g., human lung tissue), and specific assay protocols.
Experimental Protocols: Assessing Receptor Affinity
The determination of glucocorticoid receptor binding affinity is most commonly performed using a competitive radioligand binding assay.
Radioligand Binding Assay Protocol
This assay measures the ability of an unlabeled ligand (e.g., this compound or Budesonide) to compete with a radiolabeled ligand (typically ³H-dexamethasone) for binding to the glucocorticoid receptor.
1. Receptor Preparation:
-
A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable source, such as human lung tissue or cultured cells expressing the receptor.
-
The tissue or cells are homogenized in a buffer solution and centrifuged at high speed to pellet cellular debris, leaving the cytosolic fraction containing the soluble receptors in the supernatant.
2. Competitive Binding Incubation:
-
The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand, such as ³H-dexamethasone.
-
In parallel, a series of incubations are set up containing the radioligand, the receptor preparation, and varying concentrations of the unlabeled test compound (this compound or Budesonide).
-
The reaction is allowed to proceed for a sufficient time at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by adsorption of the unbound ligand to dextran-coated charcoal, followed by centrifugation. The supernatant contains the receptor-ligand complexes.
4. Quantification:
-
The radioactivity in the supernatant, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The relative binding affinity (RBA) or relative receptor affinity (RRA) is then calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of a reference standard (e.g., Dexamethasone).
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The experimental data consistently show that this compound has a substantially higher binding affinity for the glucocorticoid receptor than Budesonide. This higher affinity is a key factor contributing to its high potency as an anti-inflammatory agent. While receptor affinity is a critical parameter, other pharmacokinetic and pharmacodynamic properties also influence the overall clinical efficacy and safety profile of a corticosteroid. This guide provides foundational data to support further research and comparative analysis in drug development.
References
- 1. Human receptor kinetics, tissue binding affinity, and stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
The Evolving Landscape of Mometasone Furoate Formulations: A Guide to Establishing Therapeutic Equivalence
For researchers, scientists, and drug development professionals, establishing the therapeutic equivalence of different Mometasone Furoate formulations is a critical step in both generic drug development and the innovation of novel delivery systems. This guide provides a comprehensive comparison of methodologies and data supporting the equivalence of various this compound products, including nasal sprays, topical creams, lotions, ointments, and inhalers.
This compound, a potent synthetic corticosteroid, is widely used for its anti-inflammatory properties in treating a range of conditions from allergic rhinitis and asthma to various dermatoses.[1][2] As the patent landscape for originator products evolves, the development of therapeutically equivalent generic and new formulations necessitates a robust understanding of the scientific principles and regulatory expectations for demonstrating equivalence. This guide delves into the key experimental protocols, comparative data, and logical frameworks essential for this process.
Demonstrating Bioequivalence: A Multi-Faceted Approach
The U.S. Food and Drug Administration (FDA) and other regulatory bodies often advocate a "weight-of-evidence" approach to establish the bioequivalence of locally acting drug products like many this compound formulations.[3] This approach integrates data from various studies to provide a comprehensive picture of product performance.
A pivotal strategy for nasal suspension sprays, for instance, involves demonstrating formulation and device similarities, equivalent in-vitro performance, and equivalent systemic exposure.[3] In some cases, supportive data from novel in-vitro methods like Morphologically-Directed Raman Spectroscopy (MDRS) to characterize the particle size distribution of the active pharmaceutical ingredient (API) can even obviate the need for comparative clinical endpoint bioequivalence studies.[3]
The following diagram illustrates the logical workflow for establishing the bioequivalence of a generic this compound nasal spray, highlighting the key decision points and potential pathways.
Comparative Data on Different Formulations
The therapeutic equivalence of this compound has been established across a variety of formulations through rigorous clinical and in-vitro studies.
Topical Formulations: Creams, Ointments, Lotions, and Hydrogels
Clinical trials have demonstrated the efficacy and safety of this compound 0.1% ointment and cream formulations in the treatment of psoriasis. When administered once daily, mometasone ointment was found to be significantly more effective than fluocinolone acetonide 0.025% ointment applied three times daily and triamcinolone acetonide 0.1% ointment applied twice daily. Similarly, the cream formulation of mometasone was significantly more effective than fluocinolone acetonide cream and equivalent to triamcinolone acetonide cream.
The vehicle used for topical delivery can significantly impact drug delivery and patient adherence. A study comparing a 0.1% this compound lotion to a novel 0.1% hydrogel formulation established bioequivalence using a vasoconstriction assay. The results, summarized in the table below, showed that the 90% confidence interval for the ratio of the area under the effect curve (AUEC) was within the FDA's acceptance limits.
| Formulation | Mean AUEC (0-24h) | Test/Reference Ratio | 90% Confidence Interval | Bioequivalent |
| 0.1% this compound Hydrogel (Test) | -18.200 | 96% | (0.81, 1.12) | Yes |
| 0.1% this compound Lotion (Reference) | -18.953 | - | - | - |
Table 1: Bioequivalence of this compound Hydrogel and Lotion based on Vasoconstriction Assay
Furthermore, the hydrogel formulation demonstrated additional benefits, including increased skin hydration and a significant decrease in transepidermal water loss (TEWL), which can improve patient adherence.
Nasal Sprays for Allergic Rhinitis
For nasal sprays, in-vitro bioequivalence studies are a cornerstone of establishing therapeutic equivalence, especially when the test and reference products are qualitatively (Q1) and quantitatively (Q2) the same. Key in-vitro tests include single actuation content, droplet size distribution, spray pattern, and plume geometry.
In cases where in-vitro data alone is not sufficient, a comparative clinical endpoint bioequivalence study may be necessary. A study designed to establish the therapeutic equivalence of a generic mometasone nasal spray for seasonal allergic rhinitis (SAR) compared the change from baseline in the Total Nasal Symptom Score (TNSS) between the test product, the reference product, and a placebo. The 95% confidence interval for the difference in the change from baseline in TNSS between the test and reference products fell within the pre-specified equivalence range, confirming therapeutic equivalence.
| Treatment Group | Mean Change from Baseline in TNSS at 2 Weeks |
| Test this compound Nasal Spray | -4.30 |
| Reference this compound Nasal Spray | -4.59 |
| Placebo | -1.93 |
Table 2: Comparison of Efficacy in a Therapeutic Equivalence Study of this compound Nasal Sprays for SAR
Inhaled Formulations for Asthma
The delivery device plays a crucial role in the efficacy of inhaled corticosteroids. Pharmacokinetic (PK) studies are essential for bridging data between different inhaler devices. A study comparing this compound delivered via a Breezhaler® and a Twisthal® found that dose-normalized systemic exposure (AUClast) was 1.8-1.9-fold higher with the Breezhaler®. This data was critical in selecting comparable doses for the different devices in the development of a combination product.
| Device | Dose | Mean AUClast (h·pg/mL) | Mean Cmax (pg/mL) |
| Breezhaler® | 80 µg | Comparable to Twisthal® 200 µg | Comparable to Twisthal® 200 µg |
| Breezhaler® | 320 µg | Comparable to Twisthal® 800 µg | Comparable to Twisthal® 800 µg |
Table 3: Comparable Systemic Exposure of this compound Delivered via Different Inhalers in Asthma Patients
Clinical efficacy trials have also compared this compound with other inhaled corticosteroids. In patients with mild to moderate asthma, this compound 100 to 200 µg twice daily was as effective as beclomethasone dipropionate 200 µg twice daily or budesonide 400 µg twice daily. Furthermore, this compound 200 µg twice daily was as effective as fluticasone propionate 250 µg twice daily.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of therapeutic equivalence studies. Below are summaries of key experimental protocols.
Vasoconstriction Assay (for Topical Corticosteroids)
The vasoconstriction assay, or skin blanching assay, is a pharmacodynamic method used to assess the bioequivalence of topical corticosteroids.
In-Vitro Bioequivalence Testing for Nasal Sprays
As per FDA guidance, a series of in-vitro tests are required to demonstrate bioequivalence for nasal spray solutions.
-
Single Actuation Content (SAC) through container life: This test ensures consistent dosing throughout the product's use.
-
Droplet Size Distribution (DSD): Characterizes the size of the droplets in the spray, which affects deposition in the nasal cavity.
-
Drug in Small Particles/Droplets: Measures the amount of drug in smaller droplets that could potentially reach the lungs.
-
Spray Pattern: Assesses the shape and size of the spray plume upon actuation.
-
Plume Geometry: Characterizes the angle and width of the spray cone.
-
Priming and Repriming: Evaluates the number of actuations required to deliver a consistent dose after storage.
Clinical Endpoint Bioequivalence Study for Allergic Rhinitis
For some formulations, a clinical study with therapeutic endpoints is necessary to establish equivalence.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.
-
Patient Population: Patients with a documented history of seasonal allergic rhinitis and specific symptom severity scores at baseline are enrolled.
-
Treatment: Patients are randomized to receive the test formulation, the reference formulation, or a placebo for a defined treatment period (e.g., 28 days).
-
Primary Endpoint: The primary efficacy endpoint is often the change from baseline in the Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal itching.
-
Statistical Analysis: Equivalence is determined if the 95% confidence interval for the difference in the primary endpoint between the test and reference products falls within a pre-defined equivalence margin.
Conclusion
The establishment of therapeutic equivalence for different this compound formulations is a data-driven process that relies on a combination of in-vitro, pharmacokinetic, and clinical studies. For researchers and drug developers, a thorough understanding of the appropriate experimental designs, key performance indicators, and regulatory expectations is paramount for successful product development and approval. The use of innovative analytical techniques and well-designed clinical trials will continue to shape the landscape of this compound therapies, ensuring that patients have access to safe, effective, and affordable treatment options.
References
- 1. This compound ointment and cream 0.1 percent in treatment of psoriasis: comparison with ointment and cream formulations of fluocinolone acetonide 0.025 percent and triamcinolone acetonide 0.1 percent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Mometasone Furoate and Fluticasone Propionate: Glucocorticoid Receptor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucocorticoid receptor (GR) specificity of Mometasone Furoate and Fluticasone Propionate, two potent synthetic corticosteroids widely used in the treatment of inflammatory conditions such as asthma and allergic rhinitis. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Data Presentation: Quantitative Comparison of Receptor Activity
The following table summarizes the in vitro binding affinities and functional activities of this compound and Fluticasone Propionate at the glucocorticoid, progesterone, and mineralocorticoid receptors.
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Mineralocorticoid Receptor (MR) |
| This compound | Relative Receptor Affinity (RRA): ~2200[1][2] | Agonist Activity (EC50): 50 pM | Partial Agonist Activity (EC50): 3 nM |
| Fluticasone Propionate | Relative Receptor Affinity (RRA): ~1800[1] | Weak Agonist Activity (EC50): 1 nM | Weak Antagonist Activity (IC50): 80 nM |
Relative Receptor Affinity (RRA) is expressed relative to dexamethasone (RRA = 100). EC50 represents the concentration of the compound that produces 50% of the maximal response. IC50 represents the concentration of the compound that inhibits 50% of the maximal response to an agonist.
Key Findings
This compound exhibits a higher binding affinity for the glucocorticoid receptor compared to Fluticasone Propionate. However, a critical distinction lies in their specificity. This compound is a potent agonist at the progesterone receptor, with an EC50 value in the picomolar range, and also acts as a partial agonist at the mineralocorticoid receptor. In contrast, Fluticasone Propionate demonstrates significantly weaker agonist activity at the progesterone receptor and functions as a weak antagonist at the mineralocorticoid receptor. This suggests that Fluticasone Propionate is a more specific glucocorticoid receptor agonist than this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Fluticasone Propionate.
Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified human glucocorticoid receptor (full-length or ligand-binding domain)
-
[³H]-dexamethasone (radiolabeled ligand)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Test compounds (this compound, Fluticasone Propionate)
-
Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus or dextran-coated charcoal
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled dexamethasone in the assay buffer. The radiolabeled ligand is diluted to a final concentration typically at or below its dissociation constant (Kd).
-
Assay Setup: In a multi-well plate, add the assay buffer, the purified glucocorticoid receptor preparation, and the [³H]-dexamethasone.
-
Competition: Add increasing concentrations of the test compounds or unlabeled dexamethasone to the wells. Include control wells for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter, or by adding dextran-coated charcoal which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: For filtration, the filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter. For the charcoal method, the radioactivity in the supernatant (containing the bound ligand) is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is then calculated relative to a standard glucocorticoid like dexamethasone.
Cell-Based Reporter Gene Assay for Glucocorticoid Receptor Transactivation
This functional assay measures the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., A549, HEK293)
-
Expression vector for the human glucocorticoid receptor
-
Reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Fluticasone Propionate)
-
Lysis buffer
-
Substrate for the reporter enzyme (e.g., luciferin for luciferase)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the glucocorticoid receptor expression vector and the GRE-reporter vector using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells into multi-well plates and allow them to adhere and recover.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: Add the appropriate substrate to the cell lysate. For a luciferase reporter, add luciferin and measure the resulting luminescence using a luminometer.
-
Data Analysis: The reporter gene activity is normalized to a control for cell viability or transfection efficiency (e.g., co-transfected Renilla luciferase or total protein concentration). The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a Competitive Binding Assay.
References
A meta-analysis of the efficacy of Mometasone Furoate in asthma treatment
For Immediate Release
This comparative guide provides a meta-analysis of the efficacy of Mometasone Furoate for the treatment of persistent asthma. The analysis focuses on key clinical endpoints and compares the performance of this compound with other commonly prescribed inhaled corticosteroids (ICS). Detailed experimental protocols from pivotal trials are included to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the supporting data.
Comparative Efficacy of this compound
This compound (MF) has demonstrated significant efficacy in improving lung function and reducing asthma symptoms. A meta-analysis of six randomized controlled trials (RCTs) involving 1,354 patients with moderate to severe persistent asthma showed that MF was superior to other ICS therapies, such as Fluticasone Propionate, Budesonide, and Beclomethasone Dipropionate, in improving several key pulmonary function indices.[1][2]
Specifically, MF showed a greater improvement in morning peak expiratory flow (PEF), with a mean difference of 13.96 L/min.[1] Furthermore, significant improvements were observed in Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Forced Expiratory Flow at 25%-75% of FVC (FEF25-75%).[1] Patients treated with this compound also reported a greater reduction in the use of rescue medication and a decrease in morning difficulty breathing scores.[1]
In pediatric populations with asthma, a meta-analysis of four RCTs found that this compound was associated with a substantial increase in predicted FEV1, FEV1, and morning PEF when compared to placebo.
Below is a summary of the quantitative data from these meta-analyses.
Table 1: Meta-Analysis of this compound vs. Other Inhaled Corticosteroids in Adults
| Efficacy Endpoint | Mean Difference (95% CI) | p-value | Reference |
| Morning PEF (L/min) | 13.96 (7.61 to 20.31) | < 0.00001 | |
| FEV1 (L) | 0.08 (0.02 to 0.13) | 0.009 | |
| FVC (L) | 0.11 (0.04 to 0.17) | 0.0009 | |
| FEF25-75% (L/sec) | 0.19 (0.09 to 0.28) | 0.0001 | |
| Morning Difficulty Breathing Score | 0.13 (0.01 to 0.26) | 0.03 | |
| Morning Cough Score | 0.03 (-0.07 to 0.13) | 0.55 | |
| Morning Wheezing Score | 0.14 (0.00 to 0.28) | 0.05 |
Table 2: Meta-Analysis of this compound vs. Placebo in Children
| Efficacy Endpoint | Mean Difference (95% CI) | p-value | Reference |
| Predicted FEV1 (%) | 7.53 (7.02 to 8.04) | < 0.00001 | |
| FEV1 (L) | 0.11 (0.10 to 0.12) | < 0.00001 | |
| Morning PEF (L/min) | 17.70 (9.91 to 25.49) | < 0.00001 |
Experimental Protocols
The following sections detail the methodologies of representative clinical trials that have compared this compound with other inhaled corticosteroids.
This compound DPI vs. Fluticasone Propionate MDI
-
Study Design: 8-week, randomized, open-label, parallel-group study.
-
Patient Population: 167 adults and adolescents with moderate persistent asthma previously treated with Fluticasone Propionate.
-
Inclusion Criteria: Diagnosis of asthma for at least 3 months, FEV1 between 60% and 90% of predicted normal, and a demonstrated reversibility of FEV1 of at least 12% after inhalation of a short-acting beta2-agonist.
-
Exclusion Criteria: History of life-threatening asthma, more than 12 inhalations per day of salbutamol on 2 consecutive days, or a respiratory tract infection within the 2 weeks prior to screening.
-
Treatment Arms:
-
This compound Dry Powder Inhaler (DPI): 400 mcg once daily in the evening.
-
Fluticasone Propionate Metered-Dose Inhaler (MDI): 250 mcg (two 125-mcg puffs) twice daily.
-
-
Primary Efficacy Endpoint: Change in FEV1 from baseline to the end of the 8-week treatment period.
This compound DPI vs. Fluticasone Propionate DPI (Noninferiority Trial)
-
Study Design: 12-week, randomized, double-blind, noninferiority trial.
-
Patient Population: Adults with moderate-to-severe persistent asthma.
-
Treatment Arms:
-
This compound DPI: 400 mcg twice daily.
-
Fluticasone Propionate DPI: 500 mcg twice daily.
-
-
Primary Efficacy Endpoint: Change from baseline in morning PEFR.
Mechanism of Action: Signaling Pathway
This compound is a synthetic corticosteroid with a high affinity for glucocorticoid receptors. Its anti-inflammatory effects in asthma are mediated through the modulation of gene expression. The drug diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins.
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of this compound in asthma treatment.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Mometasone Furoate
Essential safety protocols for the handling and disposal of Mometasone Furoate are critical for ensuring a safe laboratory environment. This potent corticosteroid is classified as a hazardous substance, with identified risks including reproductive toxicity, specific target organ toxicity through prolonged or repeated exposure, and harm upon skin contact.[1][2][3][4] Adherence to stringent personal protective equipment (PPE) and operational plans is paramount for researchers, scientists, and drug development professionals.
This guide provides immediate, procedural information for the safe handling of this compound, from receipt to disposal, to build a foundation of safety and trust in your laboratory operations.
Personal Protective Equipment (PPE) for this compound
Engineering controls, such as certified chemical fume hoods or other ventilated enclosures, are the primary means of controlling exposure.[2] The following PPE is required as an essential secondary barrier.
| PPE Category | Specification & Guidance |
| Hand Protection | Glove Type: Chemical-resistant nitrile gloves are recommended for handling potent pharmaceutical compounds. It is advisable to "double-glove" for enhanced protection. Thickness: While a specific thickness is not defined, a standard nitrile glove (e.g., 4-8 mil) is typical for laboratory use. Thicker gloves offer greater resistance but may reduce dexterity. Breakthrough Time (BTT): No specific BTT is published for this compound. Gloves should be inspected before use and changed immediately if contamination is suspected. For prolonged work, it is best practice to change gloves frequently. Always consult the glove manufacturer's specific chemical resistance data. |
| Eye & Face Protection | Primary: Wear tightly fitting safety goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards. Secondary: If there is a potential for splashing, dust generation, or direct contact with the face, a full-face shield should be worn in addition to safety goggles. |
| Respiratory Protection | When Required: A NIOSH-approved respirator is necessary when engineering controls are not sufficient, during spill cleanup, or when weighing or handling the powder outside of a containment system. Cartridge Type: For powdered or aerosolized this compound, a respirator equipped with P100 (HEPA) particulate filters is required. P100 filters are magenta-colored and are highly effective against toxic particulates. |
| Skin & Body Protection | A professional lab coat or work uniform is mandatory. For tasks with a higher risk of contamination, such as spill cleanup or bulk handling, additional protection like impervious gowns, aprons, or disposable suits should be used to prevent any skin exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely managing this compound within a laboratory setting.
1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled as a hazardous substance.
-
Storage: Store the container in a tightly sealed, clearly marked receptacle in a cool, dry, and well-ventilated area. The substance should be stored locked up and segregated from incompatible materials, such as strong oxidizing agents.
2. Handling and Use (Inside a Ventilated Enclosure)
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood or other containment device.
-
Weighing/Transfer: Conduct all procedures that may generate dust, such as weighing or transferring the powder, within the ventilated enclosure to minimize inhalation exposure.
-
Avoidance of Contact: Take extreme care to avoid direct contact with skin and eyes.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before breaks and at the end of the work shift.
3. Spill Management
-
Evacuation: For major spills, evacuate personnel from the immediate area.
-
Control: Alert emergency responders and indicate the location and nature of the hazard.
-
Cleanup: For minor spills, and only if trained to do so, use appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material to avoid generating dust. Collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.
4. Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, wipes, containers) must be treated as hazardous waste.
-
Containerization: Collect all waste in sealed, clearly labeled, and appropriate containers.
-
Disposal Route: Dispose of the waste through a licensed hazardous material disposal company. Methods may include controlled incineration with flue gas scrubbing.
-
Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed. Do not allow the chemical or contaminated materials to enter sewer systems or waterways.
This compound Handling Workflow
The following diagram illustrates the logical progression of steps and critical safety checks for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
